molecular formula C28H46N2O12 B15543264 TCO-PEG6-NHS ester

TCO-PEG6-NHS ester

货号: B15543264
分子量: 602.7 g/mol
InChI 键: ADJYXGBSZXWRNW-UPHRSURJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TCO-PEG6-NHS ester is a useful research compound. Its molecular formula is C28H46N2O12 and its molecular weight is 602.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H46N2O12

分子量

602.7 g/mol

IUPAC 名称

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C28H46N2O12/c31-25-8-9-26(32)30(25)42-27(33)10-12-35-14-16-37-18-20-39-22-23-40-21-19-38-17-15-36-13-11-29-28(34)41-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23H2,(H,29,34)/b2-1-

InChI 键

ADJYXGBSZXWRNW-UPHRSURJSA-N

产品来源

United States

Foundational & Exploratory

TCO-PEG6-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TCO-PEG6-NHS ester, a heterobifunctional crosslinker at the forefront of bioconjugation and drug development. This document details its chemical properties, mechanism of action, and applications, with a focus on providing practical experimental protocols and quantitative data to enable its effective use in research and development.

Introduction to this compound

This compound is a versatile chemical tool designed for the precise modification of biomolecules. It features three key components:

  • A trans-cyclooctene (TCO) group: A strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions.

  • A polyethylene glycol (PEG) spacer: A six-unit PEG chain (PEG6) that enhances aqueous solubility, increases flexibility, and reduces steric hindrance during conjugation.

  • An N-hydroxysuccinimide (NHS) ester : An amine-reactive functional group that enables covalent attachment to primary amines (e.g., lysine (B10760008) residues) on proteins, antibodies, and other biomolecules.

This unique combination of functionalities allows for a two-step bioconjugation strategy. First, the NHS ester is used to label a biomolecule of interest with the TCO moiety. Subsequently, the TCO-labeled biomolecule can be rapidly and specifically reacted with a molecule containing a tetrazine group through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal approach is renowned for its high efficiency, specificity, and biocompatibility, making it ideal for applications in complex biological systems.

Physicochemical and Reactivity Data

A clear understanding of the physicochemical properties and reactivity of this compound is crucial for its successful application. The following tables summarize key quantitative data.

Physicochemical Properties
PropertyValueSource(s)
Chemical Formula C₂₈H₄₆N₂O₁₂[1]
Molecular Weight 602.68 g/mol [1]
CAS Number 2353409-96-6[1]
Purity >95%[1]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, desiccated[1]
Shelf Life Limited; prone to isomerization and hydrolysis. Recommended for short-term storage.[1][2]
Reactivity and Stability
ParameterDescriptionValue/ConditionSource(s)
NHS Ester Reactivity Reacts with primary amines to form stable amide bonds.Optimal pH 7.2-8.5[3]
NHS Ester Half-life Hydrolysis competes with the amine reaction and is pH-dependent.~4-5 hours at pH 7.0 (0°C); ~10 minutes at pH 8.6 (4°C)[3]
TCO-Tetrazine Reaction Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.Exceptionally fast and bioorthogonal.[3]
TCO-Tetrazine Kinetics Second-order rate constant.Up to 1 x 10⁶ M⁻¹s⁻¹[3]
TCO Stability Can isomerize to the less reactive cis-cyclooctene (CCO) form.Sensitive to trace metals (e.g., copper) and high concentrations of thiols.[3]

Mechanism of Action and Experimental Workflows

The utility of this compound lies in its ability to facilitate a two-stage bioconjugation process. The following diagrams illustrate the key chemical reactions and a typical experimental workflow for antibody conjugation.

Chemical Reactions

The first step involves the reaction of the NHS ester with a primary amine on a biomolecule, such as a lysine residue on an antibody.

G cluster_0 This compound cluster_1 Biomolecule cluster_2 TCO-labeled Biomolecule cluster_3 Byproduct TCO_PEG_NHS TCO-PEG6-O-(C=O)-NHS TCO_Protein TCO-PEG6-O-(C=O)-NH-Protein TCO_PEG_NHS->TCO_Protein + Protein-NH2 Protein Protein-NH2 NHS NHS TCO_Protein->NHS - NHS

Reaction of this compound with a primary amine.

Once the biomolecule is labeled with the TCO group, it can undergo a rapid and specific IEDDA reaction with a tetrazine-functionalized molecule.

G cluster_0 TCO-labeled Biomolecule cluster_1 Tetrazine Probe cluster_2 Conjugate cluster_3 Byproduct TCO_Protein TCO-Protein Conjugate Protein-Conjugate-Probe TCO_Protein->Conjugate + Tetrazine-Probe Tetrazine Tetrazine-Probe N2 N2 (gas) Conjugate->N2 - N2

TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.
Experimental Workflow for Antibody Conjugation

The following diagram outlines a typical workflow for labeling an antibody with this compound and subsequent purification.

G A Antibody Preparation (Buffer Exchange) C Conjugation Reaction (pH 8.0-8.5, RT, 1h) A->C B This compound Preparation (in DMSO) B->C D Quenching (e.g., Tris buffer) C->D E Purification (Spin Desalting Column) D->E F Characterization (e.g., UV-Vis for DOL) E->F G TCO-labeled Antibody F->G

References

TCO-PEG6-NHS Ester: A Comprehensive Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action and applications of TCO-PEG6-NHS ester, a heterobifunctional crosslinker integral to advanced bioconjugation strategies. This document details the underlying chemical principles, provides quantitative data on reaction kinetics, and offers detailed experimental protocols for its use in protein and cell surface modification.

Core Mechanism of Action

The functionality of this compound is rooted in a two-step mechanism that leverages both amine-reactive chemistry and bioorthogonal ligation. This dual reactivity allows for the precise and efficient labeling of biomolecules.

Step 1: NHS Ester-Mediated Amine Coupling

The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety with primary amines (-NH2), which are readily available on biomolecules such as the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1] This reaction, which proceeds efficiently at a pH range of 7.2 to 9, forms a stable and irreversible amide bond.[2][3] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and resulting in the release of NHS as a byproduct.[2] It is crucial to perform this reaction in an amine-free buffer, such as phosphate-buffered saline (PBS), to prevent competition for the reactive sites.[1]

Step 2: TCO-Tetrazine Bioorthogonal Ligation

Following the successful conjugation of the TCO (trans-cyclooctene) moiety to the target biomolecule, the second step involves a highly specific and rapid bioorthogonal reaction. The strained ring of the TCO group reacts with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5] This reaction is exceptionally fast, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹.[6] The ligation is highly selective and biocompatible, meaning it can occur within complex biological systems without interfering with native biochemical processes.[1][5] The reaction is driven to completion by the release of nitrogen gas.[4]

The polyethylene (B3416737) glycol (PEG) spacer, in this case, a six-unit chain (PEG6), plays a crucial role in the overall efficacy of the crosslinker. It enhances the aqueous solubility of the molecule, reduces aggregation of the labeled protein, and provides a flexible linker that minimizes steric hindrance during the subsequent ligation step.[1]

Quantitative Data on Reaction Kinetics

The efficiency of bioconjugation with this compound is dependent on the kinetics of both the NHS ester reaction and the TCO-tetrazine ligation.

Stability and Hydrolysis of NHS Esters

A significant competing reaction for the NHS ester coupling is hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of hydrolysis is highly dependent on the pH of the solution. The following table summarizes the half-life of NHS esters at various pH values.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[2][7]
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes[7]
9.0Room Temperature125 minutes

Table 1: The half-life of NHS esters decreases significantly with increasing pH, highlighting the importance of timely execution of the conjugation reaction.

TCO-Tetrazine Ligation Kinetics

The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. The rate of this reaction is influenced by the specific structures of the TCO and tetrazine derivatives. The following table provides a comparative overview of second-order rate constants for various TCO and tetrazine pairs.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
TCO3,6-diphenyl-1,2,4,5-tetrazine2,000 - 3,300[8]
TCOHydrogen substituted tetrazine26,000[9]
TCODipyridal tetrazine2,000 (±400)[10]
TCOMethyl-substituted tetrazines~1,000[10]
sTCO3,6-diphenyl-1,2,4,5-tetrazine14,000[8]
TCOGeneral range1 - 1 x 10^6[10]

Table 2: Second-order rate constants for the iEDDA reaction between various TCO and tetrazine derivatives. The reaction rates can be tuned by modifying the substituents on both the TCO and tetrazine rings.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and cell surfaces using this compound.

Protocol for Protein Labeling

This protocol outlines the steps for conjugating this compound to a protein of interest, followed by ligation with a tetrazine-functionalized molecule.

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[11]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[11]

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer using a desalting column or dialysis.[1]

  • This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[1]

  • Protein Labeling: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[12] The optimal molar excess may need to be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[12]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[1][13]

  • Purification: Remove the excess, unreacted this compound and the quenching agent using a desalting column or by dialysis.

  • Tetrazine Ligation: Add the tetrazine-functionalized molecule to the purified TCO-labeled protein. A 1.1 to 2.0 molar equivalent of the tetrazine reagent is recommended.[13]

  • Final Incubation: Incubate the ligation reaction for 10-60 minutes at room temperature or 30-120 minutes at 4°C.[13]

  • Final Purification: The final protein conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography if necessary.

Protocol for Cell Surface Labeling

This protocol describes the modification of cell surface proteins with this compound for subsequent reaction with a tetrazine-labeled probe.

Materials:

  • Adherent or suspension cells

  • This compound

  • Tetrazine-labeled probe (e.g., fluorescent dye)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Anhydrous DMSO

  • Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS

Procedure:

  • Cell Preparation:

    • Adherent Cells: Culture cells to the desired confluency in a multi-well plate.

    • Suspension Cells: Harvest cells by centrifugation and wash twice with ice-cold PBS, pH 7.4.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in ice-cold PBS, pH 8.0.

  • Cell Labeling:

    • Adherent Cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, pH 7.4, and then add the this compound labeling solution to the cells.

    • Suspension Cells: Resuspend the cell pellet in the this compound labeling solution.

  • Incubation: Incubate the cells for 30 minutes on ice or at 4°C with gentle agitation.

  • Quenching:

    • Adherent Cells: Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer.

    • Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet three times with ice-cold Quenching Buffer.

  • Tetrazine Ligation: Resuspend the TCO-labeled cells in a solution containing the tetrazine-labeled probe at the desired concentration in PBS, pH 7.4.

  • Final Incubation: Incubate for 30-60 minutes at room temperature or on ice.

  • Washing: Wash the cells three times with PBS, pH 7.4 to remove any unreacted tetrazine probe.

  • Analysis: The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.

Mandatory Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows described in this guide.

G cluster_0 Step 1: NHS Ester Reaction Protein-NH2 Protein with Primary Amine TCO-labeled_Protein TCO-labeled Protein Protein-NH2->TCO-labeled_Protein + this compound (pH 7.2-9) TCO-PEG6-NHS This compound TCO-PEG6-NHS->TCO-labeled_Protein NHS_byproduct NHS (byproduct) TCO-labeled_Protein->NHS_byproduct

Mechanism of NHS ester reaction with a primary amine on a protein.

G cluster_1 Step 2: TCO-Tetrazine Ligation TCO-labeled_Protein TCO-labeled Protein Final_Conjugate Final Protein Conjugate TCO-labeled_Protein->Final_Conjugate + Tetrazine Molecule (iEDDA) Tetrazine_Molecule Tetrazine-functionalized Molecule Tetrazine_Molecule->Final_Conjugate N2_gas N2 (gas) Final_Conjugate->N2_gas

Bioorthogonal TCO-tetrazine inverse-electron-demand Diels-Alder reaction.

G cluster_2 Protein Labeling Workflow A 1. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) B 2. Add this compound (10-20x molar excess) A->B C 3. Incubate (30-60 min RT or 2h on ice) B->C D 4. Quench Reaction (Tris or Glycine) C->D E 5. Purify TCO-labeled Protein (Desalting/Dialysis) D->E F 6. Add Tetrazine-Molecule (1.1-2.0x molar excess) E->F G 7. Incubate (10-120 min) F->G H 8. Final Purification (optional) G->H

Experimental workflow for protein conjugation with this compound.

G cluster_3 Cell Surface Labeling Workflow A 1. Prepare Cells and Wash with PBS (pH 7.4) B 2. Add this compound in PBS (pH 8.0) A->B C 3. Incubate (30 min on ice) B->C D 4. Quench Reaction (Tris or Glycine in PBS) C->D E 5. Wash Cells with Quenching Buffer D->E F 6. Add Tetrazine-Probe in PBS (pH 7.4) E->F G 7. Incubate (30-60 min) F->G H 8. Wash Cells and Analyze G->H

Experimental workflow for cell surface modification and labeling.

References

NHS ester reaction with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to NHS Ester Reactions with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are among the most widely used reagents in bioconjugation and are fundamental tools for researchers, scientists, and drug development professionals.[1] Their popularity stems from their ability to efficiently react with primary amines on biomolecules, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, to form stable, covalent amide bonds.[1][2] This reaction is central to a multitude of applications, including the labeling of proteins with fluorescent dyes, the creation of antibody-drug conjugates (ADCs), and the functionalization of surfaces for immunoassays.[1][3] This technical guide provides a comprehensive overview of the core principles of NHS ester reactivity, factors influencing the reaction, detailed experimental protocols, and potential side reactions.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.

The efficiency of this conjugation is primarily dictated by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis, where the NHS ester reacts with water. The balance between these two competing reactions is heavily influenced by the reaction conditions, most notably the pH.

The Critical Role of pH

The pH of the reaction buffer is the most critical parameter in NHS ester chemistry. It directly impacts both the nucleophilicity of the target amino groups and the stability of the NHS ester itself.

  • Amine Reactivity: For the reaction to occur, the primary amine must be in its deprotonated, nucleophilic state (-NH2). At a pH below the pKa of the amine (the pKa of the lysine side chain is typically around 10.5), the amine group is predominantly protonated (-NH3+), rendering it non-nucleophilic and significantly reducing the reaction rate. As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, which is accelerated at higher pH values. This competing reaction, where the ester is cleaved by water, renders the reagent inactive for conjugation and can significantly lower the yield of the desired product.

Consequently, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. The recommended pH range for NHS ester conjugation is typically between 7.2 and 8.5. An optimal pH of 8.3-8.5 is frequently cited for efficient labeling.

Quantitative Data on Reaction Parameters

To achieve optimal conjugation efficiency, it is crucial to understand the quantitative relationship between pH, NHS ester stability, and the competing reactions of aminolysis and hydrolysis.

Table 1: Influence of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a significantly shorter half-life of the reactive ester.

Table 2: Recommended Buffers for NHS Ester Reactions

BufferRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used and generally non-interfering.
HEPES7.2 - 8.0Good buffering capacity in the optimal range.
Sodium Bicarbonate8.3 - 8.5Often recommended for optimal pH.
Borate8.0 - 9.0An effective option for maintaining alkaline conditions.

It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester. However, these buffers can be useful for quenching the reaction.

Reaction Mechanism and Logical Relationships

The interplay between the desired aminolysis and the competing hydrolysis is a central concept in NHS ester chemistry. The following diagrams illustrate the reaction mechanism and the factors influencing the outcome.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products NHS_Ester NHS Ester (R-CO-O-NHS) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond Collapse of Intermediate NHS_Leaving_Group N-Hydroxysuccinimide (NHS-OH) Tetrahedral_Intermediate->NHS_Leaving_Group

Figure 1: NHS ester reaction mechanism with a primary amine.

G cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHS_Ester NHS Ester in Aqueous Buffer Aminolysis Reaction with Primary Amine NHS_Ester->Aminolysis Hydrolysis Reaction with Water (H2O) NHS_Ester->Hydrolysis Conjugate Stable Amide Conjugate Aminolysis->Conjugate Inactive_Acid Inactive Carboxylic Acid Hydrolysis->Inactive_Acid pH pH pH->Aminolysis Influences Amine Nucleophilicity pH->Hydrolysis Increases Rate at Higher pH

Figure 2: Competition between aminolysis and hydrolysis.

Experimental Protocols

The following protocols provide detailed methodologies for a typical protein labeling experiment using an NHS ester.

Materials
  • Protein of interest

  • NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

General Protein Labeling Protocol
  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF. Water-insoluble NHS esters require dissolution in a water-miscible organic solvent before being added to the aqueous reaction mixture.

  • Reaction Incubation: Add the dissolved NHS ester to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The reaction can be incubated for 1-4 hours at room temperature or overnight at 4°C. If using a light-sensitive NHS ester, protect the reaction from light.

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM to react with any remaining NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted NHS ester and byproducts from the conjugated protein using size-exclusion chromatography or dialysis.

Experimental Workflow for Protein Labeling

G Start Start Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 7.2-8.5) Start->Buffer_Exchange Prepare_NHS 2. Prepare NHS Ester Solution (Dissolve in anhydrous DMSO/DMF) Buffer_Exchange->Prepare_NHS Initiate_Reaction 3. Initiate Reaction (Add NHS ester to protein) Prepare_NHS->Initiate_Reaction Incubate 4. Incubate (1-4h at RT or overnight at 4°C) Initiate_Reaction->Incubate Quench 5. Quench Reaction (Add Tris or glycine) Incubate->Quench Purify 6. Purify Conjugate (Size-exclusion chromatography) Quench->Purify End Labeled Protein Purify->End

Figure 3: A typical experimental workflow for protein labeling.

Side Reactions and Specificity

While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains, particularly under certain conditions. Understanding this reactivity profile is crucial for optimizing reaction specificity and characterizing potential side products.

Table 3: Relative Reactivity of Amino Acid Side Chains with NHS Esters

Amino AcidReactive GroupRelative ReactivityStability of Linkage
Lysineε-aminoHighStable amide bond
N-terminusα-aminoHighStable amide bond
TyrosinePhenolic hydroxylLowUnstable ester bond
SerineAliphatic hydroxylLowUnstable ester bond
ThreonineAliphatic hydroxylLowUnstable ester bond

In addition to primary amino groups, serine, threonine, and tyrosine have shown significant reactivity under certain conditions. The resulting ester linkages are less stable than amide bonds and can be hydrolyzed or displaced by amines.

Applications in Drug Development

The reliability and efficiency of NHS ester chemistry have made it a cornerstone in drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs). In this application, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. NHS esters are frequently used to attach the drug or a linker-drug construct to the lysine residues of the antibody.

Storage and Stability

Proper storage of NHS esters is critical to maintain their reactivity. They are moisture-sensitive and should be stored desiccated at -20°C. To prevent condensation, vials should be allowed to equilibrate to room temperature before opening. For solutions in anhydrous solvents like DMF or DMSO, storage at -20°C is recommended, and making small aliquots can prevent degradation from repeated freeze-thaw cycles and moisture exposure.

Conclusion

NHS ester reactions with primary amines are a robust and versatile tool for bioconjugation. A thorough understanding of the reaction mechanism, particularly the critical influence of pH on the competition between aminolysis and hydrolysis, is paramount for achieving high-yield, specific conjugations. By carefully controlling reaction conditions and being aware of potential side reactions, researchers, scientists, and drug development professionals can effectively utilize NHS ester chemistry to advance their scientific endeavors.

References

Navigating the Reactive Landscape: A Technical Guide to the Solubility and Stability of TCO-PEG6-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape is continually advancing, demanding reagents with both high reactivity and predictable stability. TCO-PEG6-NHS ester has emerged as a valuable tool, bridging the worlds of amine-reactive chemistry and bioorthogonal ligation. This technical guide provides an in-depth analysis of the critical parameters governing the solubility and stability of this compound, offering researchers the foundational knowledge required for its successful application in drug development and beyond.

Core Properties of this compound

This compound is a heterobifunctional crosslinker composed of three key components: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The TCO moiety participates in rapid and specific bioorthogonal "click" reactions with tetrazines, while the NHS ester enables covalent conjugation to primary amines on biomolecules such as proteins and antibodies.[1][2][3] The inclusion of a six-unit PEG spacer enhances the molecule's aqueous solubility and reduces steric hindrance during conjugation.[2][3]

Solubility Profile

The solubility of this compound is a crucial consideration for its effective use in bioconjugation protocols, which are often performed in aqueous buffers. The hydrophilic PEG6 spacer significantly contributes to its water solubility. However, for creating stock solutions, organic solvents are typically required.

SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)SolubleRecommended for preparing concentrated stock solutions.
Dimethylformamide (DMF)SolubleAnother suitable organic solvent for stock solution preparation.
Dichloromethane (DCM)SolubleAn alternative organic solvent.
WaterSolubleThe PEG spacer enhances aqueous solubility, though quantitative limits are not widely published. Direct dissolution in aqueous buffers at working concentrations is common practice.

Table 1: Solubility of this compound

Stability Considerations

The stability of this compound is dictated by the chemical liabilities of its two reactive moieties: the NHS ester and the TCO ring. Understanding these instabilities is paramount for successful and reproducible bioconjugation.

The primary degradation pathway for the NHS ester is hydrolysis, where the ester bond is cleaved by water to yield an unreactive carboxylic acid and free N-hydroxysuccinimide. This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly in alkaline conditions. While the reaction with primary amines is most efficient at a slightly alkaline pH of 7.2–8.5, these conditions also accelerate the competing hydrolysis reaction.

pHHalf-life of NHS EsterTemperature
7.04-5 hours0°C
8.01 hourAmbient
8.610 minutes4°C
9.0MinutesAmbient

Table 2: pH-Dependent Hydrolysis of NHS Esters. (Note: This data is for general NHS esters and serves as a guideline for this compound.)

The trans-cyclooctene (TCO) ring is a strained alkene that can spontaneously isomerize to its more stable, but unreactive, cis-cyclooctene (CCO) form. This isomerization is a critical factor limiting the long-term storage and stability of TCO-containing reagents. Several factors can accelerate this process, including exposure to heat, certain metal ions (like copper), and high concentrations of thiols. For this reason, long-term storage of TCO compounds is not recommended.

To maximize the shelf-life and performance of this compound, it is essential to adhere to proper storage and handling procedures.

ParameterRecommendationRationale
Storage Temperature -20°CMinimizes the rates of both NHS ester hydrolysis and TCO ring isomerization.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) and desiccated.Prevents degradation due to moisture and oxidation.
Handling Allow the vial to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the compound, which would lead to hydrolysis.
Solution Preparation Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Do not prepare and store aqueous stock solutions.The NHS ester is highly susceptible to hydrolysis in the presence of water.

Table 3: Recommended Storage and Handling of this compound

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for Protein Labeling with this compound

This protocol outlines a general procedure for conjugating this compound to a protein via its primary amine groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and should be avoided.

  • This compound Stock Solution Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically for each specific protein.

  • Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM (e.g., Tris, lysine, or glycine). This will react with any unreacted this compound. Incubate for 15 minutes on ice.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.

  • Characterization: The degree of labeling (DOL) can be determined using various methods, such as reacting the TCO-labeled protein with a tetrazine-fluorophore conjugate and measuring the absorbance.

Protocol for Assessing NHS Ester Reactivity

This protocol provides a qualitative method to assess the activity of an NHS ester reagent by detecting the release of N-hydroxysuccinimide upon hydrolysis.

Materials:

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.0-8.0)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Weigh 1-2 mg of the this compound and dissolve it in 2 ml of amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO and then dilute with the buffer.

  • Initial Absorbance Reading: Measure the absorbance of the solution at 260 nm. This is the background absorbance.

  • Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the solution to raise the pH and induce rapid hydrolysis of the NHS ester.

  • Final Absorbance Reading: After a few minutes, measure the absorbance of the solution again at 260 nm.

  • Interpretation: A significant increase in absorbance at 260 nm after the addition of NaOH indicates the release of NHS, confirming that the NHS ester was active. If there is no measurable increase, the reagent has likely already hydrolyzed and is inactive.

Visualizing Workflows and Pathways

Bioconjugation and Bioorthogonal Ligation Workflow

The primary application of this compound is in a two-step bioconjugation strategy. The first step involves the covalent attachment of the TCO moiety to a biomolecule. The second step is the bioorthogonal reaction with a tetrazine-functionalized molecule.

Bioconjugation_Workflow cluster_step1 Step 1: Amine-Reactive Conjugation cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein with Primary Amines (e.g., Lysine Residues) TCO_Protein TCO-Labeled Protein Protein->TCO_Protein NHS Ester Reaction (pH 7.2-8.5) TCO_PEG_NHS This compound TCO_PEG_NHS->TCO_Protein Hydrolysis NHS Ester Hydrolysis (Inactive Carboxylic Acid) TCO_PEG_NHS->Hydrolysis Competing Reaction (Increased at high pH) Final_Conjugate Final Bioconjugate TCO_Protein->Final_Conjugate Inverse Electron-Demand Diels-Alder Reaction Tetrazine_Molecule Tetrazine-Functionalized Molecule (e.g., Fluorophore, Drug) Tetrazine_Molecule->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

Factors Affecting this compound Stability

The overall stability of the reagent is a balance of factors that can either preserve its reactivity or lead to its degradation.

Stability_Factors cluster_stability Factors Promoting Stability cluster_degradation Degradation Pathways cluster_causes Factors Causing Degradation TCO_PEG_NHS This compound (Active Reagent) Hydrolysis NHS Ester Hydrolysis TCO_PEG_NHS->Hydrolysis Isomerization TCO Isomerization TCO_PEG_NHS->Isomerization Low_Temp Low Temperature (-20°C) Low_Temp->TCO_PEG_NHS Desiccation Desiccated Environment Desiccation->TCO_PEG_NHS Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->TCO_PEG_NHS Moisture Moisture/Water Moisture->Hydrolysis High_pH High pH (>7.5) High_pH->Hydrolysis Heat Heat Heat->Isomerization Metal_Ions Metal Ions (e.g., Cu²⁺) Metal_Ions->Isomerization

Caption: Key factors influencing the stability of this compound.

By carefully considering the solubility and stability profiles, and by adhering to the outlined experimental protocols, researchers can effectively harness the power of this compound for the precise and efficient construction of complex bioconjugates.

References

TCO-PEG6-NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of TCO-PEG6-NHS ester, a key reagent in bioconjugation and drug development. Aimed at researchers, scientists, and professionals in the field, this document details the molecule's properties, applications, and relevant experimental protocols.

Core Properties of this compound

Trans-cyclooctene (TCO) linkers are widely used in bioorthogonal chemistry due to their rapid reaction kinetics with tetrazine partners. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a six-unit PEG (PEG6), enhances the hydrophilicity of the molecule, which can improve solubility and reduce steric hindrance during conjugation reactions.[1] The N-hydroxysuccinimide (NHS) ester group provides a reactive handle for covalent modification of primary amines, commonly found in proteins and other biomolecules.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
Molecular Weight 602.67 g/mol [2]
602.68 g/mol [3]
602.7 g/mol [1][4]
Molecular Formula C28H46N2O12
Purity >95%
>96%
CAS Number 2353409-96-6
Storage Conditions -20°C
Solubility DMSO, DCM, DMF

Applications in Research and Drug Development

This compound is a versatile tool with a range of applications, primarily centered around the precise and efficient labeling of biomolecules.

  • Protein and Antibody Functionalization: The NHS ester moiety readily reacts with primary amines on the surface of proteins, such as those on lysine (B10760008) residues, to form stable amide bonds. This process effectively attaches the TCO-PEG6 linker to the protein, making it available for subsequent bioorthogonal ligation with a tetrazine-modified molecule.

  • PROTAC Development: This linker is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Advanced Materials Science: TCO-labeled oligonucleotides can be incorporated into hydrogel matrices containing complementary tetrazine-modified components, allowing for the development of advanced biomaterials with precisely controlled properties.

Experimental Workflow: Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with this compound and its subsequent reaction with a tetrazine-labeled molecule.

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: Labeling Reaction cluster_step3 Step 3: Purification cluster_step4 Step 4: Bioorthogonal Reaction Protein Protein with Primary Amines Reaction_Mix Incubate at Controlled pH and Temperature Protein->Reaction_Mix TCO_PEG6_NHS This compound TCO_PEG6_NHS->Reaction_Mix Purification Purification (e.g., SEC) Reaction_Mix->Purification TCO_Labeled_Protein TCO-Labeled Protein Purification->TCO_Labeled_Protein Final_Conjugate Final Bioconjugate TCO_Labeled_Protein->Final_Conjugate Tetrazine_Molecule Tetrazine-labeled Molecule (e.g., Fluorophore) Tetrazine_Molecule->Final_Conjugate

Protein bioconjugation workflow.

Methodologies for Key Experiments

General Protocol for Protein Labeling
  • Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0. The presence of primary amine-containing buffers (e.g., Tris) should be avoided as they will compete with the protein for reaction with the NHS ester.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Labeling Reaction: Add a calculated molar excess of the this compound solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

  • Purification: Remove the unreacted this compound and byproducts using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the successful labeling of the protein through techniques such as mass spectrometry (to determine the degree of labeling) or functional assays to ensure the protein's activity has not been compromised.

Bioorthogonal Reaction with Tetrazine

The TCO-labeled protein can then be reacted with a tetrazine-functionalized molecule in what is known as an inverse electron-demand Diels-Alder (iEDDA) reaction. This reaction is extremely fast and highly specific, proceeding rapidly even at low concentrations and in complex biological media.

  • Reaction Setup: Combine the TCO-labeled protein with the tetrazine-conjugated molecule in a suitable buffer.

  • Incubation: The reaction is typically complete within minutes at room temperature.

  • Analysis: The resulting bioconjugate can be analyzed using various techniques, such as SDS-PAGE, fluorescence imaging (if a fluorescent tetrazine was used), or other relevant analytical methods.

Stability and Storage

It is important to note that TCO compounds have a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended. For optimal stability, this compound should be stored at -20°C. Depending on the supplier, shipment may require dry ice to maintain stability.

References

A Technical Guide to Bioorthogonal Ligation in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being perturbed by the native biochemical processes of the cell.[1][2] Coined by Carolyn R. Bertozzi in 2003, this concept has revolutionized the study of biomolecules in their native environments.[1] The core principle involves a two-step process: first, a biomolecule of interest is tagged with a "chemical reporter," a small, inert functional group like an azide (B81097).[1][3] Second, a probe molecule carrying a complementary functional group is introduced, which then selectively reacts with the reporter in a process called ligation.[1]

This technology enables the precise labeling, visualization, and manipulation of a wide array of biomolecules—including glycans, proteins, and lipids—in real time and within the complexity of living cells and even whole organisms.[1][4][5] Its applications are vast, ranging from fundamental cell biology and proteomics to the development of targeted drug delivery systems and advanced in vivo imaging techniques.[6][7][8][9]

To be considered truly bioorthogonal, a reaction must meet several stringent criteria[1]:

  • Selectivity: The reacting partners must be mutually and exclusively reactive, ignoring the vast array of other functional groups present in a cell.

  • Biocompatibility: The chemical reporter, the probe, and the resulting linkage must be non-toxic and not disrupt the cell's normal physiology.

  • Kinetics: The reaction must proceed at a reasonable rate at physiological conditions (temperature, pH, and aqueous environment) and at low, biologically relevant concentrations.

  • Stability: The reactants and the resulting covalent bond must be stable in the cellular environment.

This guide provides an in-depth overview of the core bioorthogonal ligation reactions, their quantitative characteristics, detailed experimental protocols for their application in live cells, and their use in cutting-edge research and drug development.

Core Principle of Bioorthogonal Labeling

The general workflow of a bioorthogonal labeling experiment involves two key stages, as depicted below.

G cluster_0 Step 1: Metabolic or Genetic Incorporation cluster_1 Step 2: Bioorthogonal Ligation Metabolite Unnatural Metabolite (e.g., Azido-sugar) Cell Live Cell Metabolite->Cell Uptake & Metabolism Biomolecule Tagged Biomolecule (e.g., Glycoprotein) Cell->Biomolecule Biosynthesis LabeledBiomolecule Labeled Biomolecule Biomolecule->LabeledBiomolecule Probe Probe Molecule (e.g., DBCO-Fluorophore) Probe->LabeledBiomolecule Ligation (Click Reaction) Detection Detection LabeledBiomolecule->Detection Downstream Application Imaging Imaging LabeledBiomolecule->Imaging Downstream Application

Caption: General workflow of a two-step bioorthogonal labeling experiment.

Core Bioorthogonal Ligation Reactions

Several distinct chemistries have been developed that meet the criteria for bioorthogonality. The most prominent among these are the Staudinger ligation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Staudinger Ligation

The Staudinger ligation was one of the first bioorthogonal reactions to be developed for use in living systems.[5][10] It is based on the classic Staudinger reaction between an azide and a phosphine (B1218219).[2][11] In the bioorthogonal version, the phosphine is engineered with an electrophilic trap (typically a methyl ester) that intercepts the aza-ylide intermediate to form a stable amide bond.[10][12]

While foundational, the Staudinger ligation suffers from relatively slow reaction kinetics and the potential for phosphine oxidation in the cellular environment, which has led to it being largely superseded by faster "click chemistry" reactions for many applications.[13]

G Staudinger Ligation Mechanism Biomolecule-N3 Azide-tagged Biomolecule Aza-ylide Aza-ylide Intermediate Biomolecule-N3->Aza-ylide + Phosphine Engineered Phosphine-Probe Phosphine->Aza-ylide Amide Stable Amide Bond (Labeled Biomolecule) Aza-ylide->Amide Intramolecular Rearrangement H2O H₂O H2O->Amide Hydrolysis

Caption: Simplified mechanism of the Staudinger Ligation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry, is a cornerstone of bioorthogonal ligation.[14] This reaction involves a [3+2] dipolar cycloaddition between an azide and a strained cyclooctyne (B158145) to form a stable triazole linkage.[14][] The key innovation of SPAAC is the use of ring strain in the cyclooctyne to lower the activation energy of the reaction, thereby eliminating the need for the cytotoxic copper(I) catalyst required in the original "click" reaction (CuAAC).[4][14]

The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.[14] Significant research has gone into developing cyclooctynes with enhanced reactivity and stability, leading to several generations of reagents.

G SPAAC Reaction Mechanism Azide Biomolecule-N₃ TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState + Cyclooctyne Strained Cyclooctyne (e.g., DBCO-Probe) Cyclooctyne->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Spontaneous

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is currently the fastest known bioorthogonal reaction, with second-order rate constants that can be several orders of magnitude higher than SPAAC.[1][16][17] This exceptional speed makes it ideal for labeling low-abundance biomolecules and for in vivo applications where rapid clearance of probes is a concern.[18]

The reaction occurs between an electron-poor diene, most commonly a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO) or norbornene.[16][19][20] The reaction proceeds via a [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder step that releases dinitrogen gas, driving the reaction to completion.[19][20]

G IEDDA Reaction Mechanism Tetrazine Tetrazine-Probe Cycloadduct [4+2] Cycloadduct (Unstable) Tetrazine->Cycloadduct + Dienophile Strained Dienophile (e.g., TCO on Biomolecule) Dienophile->Cycloadduct Dihydropyrazine Dihydropyrazine Product Cycloadduct->Dihydropyrazine Retro-Diels-Alder N2 N₂ Gas Cycloadduct->N2

Caption: Mechanism of the Tetrazine-TCO IEDDA ligation.

Quantitative Data Summary

The choice of bioorthogonal reaction is often dictated by its kinetic properties. The second-order rate constant (k₂) is a critical parameter for comparing different ligation chemistries. The tables below summarize kinetic data for commonly used bioorthogonal reactants.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Reactions

Reaction TypeReactant 1 (on Biomolecule)Reactant 2 (Probe)k₂ (M⁻¹s⁻¹)Notes
Staudinger LigationAzideTriarylphosphine~0.002 - 0.01Slow kinetics, prone to oxidation.[13]
SPAAC AzideCyclooctyne (OCT)~0.003First generation cyclooctyne.[21]
AzideDIFO~0.07Fluorinated, improved kinetics.[4][21]
AzideDIBO~0.1Dibenzocyclooctyne derivative.[21]
AzideDBCO/DIBAC~0.3 - 1.0Widely used due to good balance of reactivity and stability.
AzideBCN~0.6 - 1.0Bicyclononyne, highly stable.[22]
AzideBARAC~0.9Azacyclooctyne with enhanced reactivity.[22]
IEDDA NorbornenePyridyl-s-Tetrazine~1 - 8Relatively slow for IEDDA but highly specific.[17]
trans-cyclooctene (TCO)Pyridyl-s-Tetrazine~300 - 1,000Very fast reaction rates.[1]
sTCO (axial TCO)Monosubstituted Tetrazine>3,000Among the fastest bioorthogonal reactions available.[23]
MethylcyclopropenePyridyl-s-Tetrazine~12 - 40Small, minimally-perturbing dienophile.[19]
Vinylboronic Acid (VBA)3,6-dipyridyl-s-tetrazine~2.3Coordination-assisted reactivity.

Note: Rate constants are approximate and can vary based on solvent, temperature, and the specific molecular context of the reactants.

Applications in Live Cells

Bioorthogonal ligations have unlocked numerous applications for studying and manipulating cellular processes.

Live-Cell Imaging

The most widespread application of bioorthogonal chemistry is in biological imaging.[1] By metabolically incorporating a chemical reporter into a class of biomolecules (e.g., using an azido-sugar to label glycoproteins), researchers can then use a probe conjugated to a fluorophore to visualize their localization and dynamics in living cells with high specificity.[4][24] This approach overcomes the limitations of genetically encoded tags like GFP, as it can be applied to non-protein species like glycans and lipids.[4] Advanced microscopy techniques, such as STED nanoscopy, have been combined with bioorthogonal labeling to achieve super-resolution imaging in live cells.[25][26]

G cluster_workflow Live-Cell Imaging Workflow Start 1. Incubate Cells with Metabolic Precursor (e.g., Ac₄ManNAz) Wash1 2. Wash to Remove Excess Precursor Start->Wash1 Ligation 3. Add Bioorthogonal Probe (e.g., DBCO-488) Wash1->Ligation Wash2 4. Wash to Remove Excess Probe Ligation->Wash2 Imaging 5. Image Cells via Confocal Microscopy Wash2->Imaging

Caption: A typical experimental workflow for live-cell fluorescence imaging.

Proteomics and Target Identification

Bioorthogonal chemistry is a powerful tool for activity-based protein profiling and identifying the cellular targets of drugs. By attaching a reporter group (e.g., an azide) to a drug candidate or metabolite, researchers can allow it to bind to its target proteins in a live cell. After cell lysis, a probe containing an affinity tag (like biotin) is ligated to the reporter. The tagged proteins can then be enriched using streptavidin beads and identified by mass spectrometry. This technique, known as bioorthogonal non-canonical amino-acid tagging (BONCAT) when applied to newly synthesized proteins, provides a snapshot of the proteome under specific conditions.[27]

Drug Delivery and Therapeutics

Bioorthogonal reactions are being developed for innovative "click-to-release" prodrug strategies and targeted drug delivery systems.[9][28] In one approach, a non-toxic prodrug is activated at a specific site (e.g., a tumor) by an in situ bioorthogonal reaction.[9] Another strategy, known as pre-targeting, involves two steps: first, an antibody modified with a bioorthogonal reactant is administered to target a specific cell type (e.g., cancer cells).[6][20] After the antibody has localized and unbound antibody has cleared from circulation, a second component—a drug or imaging agent carrying the complementary reactant—is administered. This second component then rapidly "clicks" onto the pre-localized antibody, concentrating the therapeutic or diagnostic payload at the desired site and minimizing systemic toxicity.[6][7][8]

G Pre-targeting Drug Delivery Logic cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Delivery Antibody Antibody-Dienophile Conjugate TumorCell Tumor Cell Antibody->TumorCell Binds to Receptor BoundDrug Localized Drug Activation Drug Tetrazine-Drug Conjugate Drug->BoundDrug IEDDA Reaction at Tumor Site

References

Methodological & Application

Application Notes: TCO-PEG6-NHS Ester for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TCO-PEG6-NHS ester is a heterobifunctional crosslinker used in bioconjugation, particularly for the modification of antibodies and other proteins.[1][2][3] This reagent facilitates a two-step bioorthogonal labeling strategy.[4] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, to form a stable amide bond.[4] This initial step tethers the trans-cyclooctene (B1233481) (TCO) moiety to the antibody. The incorporated TCO group can then undergo a rapid and highly specific inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This "click chemistry" reaction is known for its fast kinetics and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a catalyst.

The polyethylene (B3416737) glycol (PEG) spacer (PEG6) enhances the water solubility of the reagent and the resulting antibody conjugate, while also reducing steric hindrance during the subsequent ligation step. This methodology is widely employed in the development of antibody-drug conjugates (ADCs), diagnostic probes, and for various molecular imaging applications.

Chemical Reaction and Pathway

The labeling process involves two key reactions. First, the NHS ester of the this compound reacts with a primary amine on the antibody, typically a lysine residue, forming a stable amide bond and releasing NHS as a leaving group. This reaction is most efficient at a slightly alkaline pH. Following this initial conjugation, the TCO-modified antibody is ready for the second step: the bioorthogonal reaction with a tetrazine-labeled molecule of interest. This iEDDA reaction is exceptionally fast and selective, forming a stable covalent bond and completing the labeling process.

Quantitative Data Summary

The efficiency of the this compound antibody labeling is influenced by several factors, including the molar ratio of the linker to the antibody, the reaction buffer pH, incubation time, and temperature. The following table summarizes the recommended parameters gathered from various sources.

ParameterRecommended Value/RangeNotesSource(s)
Molar Excess of this compound to Antibody5- to 20-foldA 5-10 fold excess is a common starting point. A 20-fold excess has been shown to result in 4-6 linkers per IgG. The optimal ratio should be determined empirically.
Antibody Concentration1-10 mg/mLHigher protein concentrations are preferred to favor the amine reaction over hydrolysis of the NHS ester.
Reaction BufferPhosphate-buffered saline (PBS) or Bicarbonate bufferAmine-free buffers are crucial to prevent competition with the antibody for the NHS ester.
pH7.0-9.0A slightly alkaline pH (8.0-9.0) enhances the reactivity of primary amines while minimizing NHS ester hydrolysis. A pH of 8.75 has also been suggested.
Incubation Time30-60 minutes at room temperature; up to 16 hours at 4°CLonger incubation times are generally used at lower temperatures to minimize potential protein degradation.
Incubation TemperatureRoom temperature or 4°CThe choice of temperature depends on the stability of the antibody and the desired reaction rate.
Quenching ReagentTris or GlycineA final concentration of around 100 mM Tris can be used to quench any unreacted NHS ester.
Storage of this compound-20°CThe reagent is moisture-sensitive and should be stored with a desiccant. It is not recommended for long-term storage due to the potential for the TCO group to isomerize.

Experimental Protocol

This protocol outlines a general procedure for labeling an antibody with this compound.

1. Materials and Reagents

  • Antibody of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.4 (PBS) or 0.1 M sodium bicarbonate buffer, pH 8.0-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography or spin desalting column)

2. Antibody Preparation

  • If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified prior to labeling.

  • Perform a buffer exchange into the Reaction Buffer using a spin desalting column or dialysis.

  • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

3. This compound Preparation

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. Note: Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

4. Antibody Labeling Reaction

  • Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5- to 20-fold).

  • Gently mix the reaction solution by pipetting. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 30-60 minutes at room temperature or for up to 16 hours at 4°C.

5. Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of approximately 100 mM to quench any unreacted this compound.

  • Incubate for 15 minutes on ice.

6. Purification of the Labeled Antibody

  • Remove the unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or using a spin desalting column.

  • The purified TCO-labeled antibody is now ready for the subsequent reaction with a tetrazine-functionalized molecule.

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Final Product Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange into Amine-Free Buffer Antibody->Buffer_Exchange TCO_Reagent This compound Dissolve_Reagent Dissolve in Anhydrous DMSO/DMF TCO_Reagent->Dissolve_Reagent Mix Mix Antibody and This compound Buffer_Exchange->Mix Dissolve_Reagent->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction (e.g., with Tris) Incubate->Quench Purify Purify (SEC or Desalting Column) Quench->Purify Labeled_Ab TCO-Labeled Antibody Purify->Labeled_Ab

Caption: Experimental workflow for antibody labeling with this compound.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Antibody Antibody-NH2 (Primary Amine on Lysine) Labeled_Ab TCO-PEG6-Antibody (Stable Amide Bond) Antibody->Labeled_Ab + TCO_NHS This compound TCO_NHS->Labeled_Ab pH 7.0-9.0 NHS N-hydroxysuccinimide (Leaving Group) TCO_NHS->NHS releases

Caption: Reaction of this compound with a primary amine on an antibody.

References

Application Notes and Protocols for Protein Modification using TCO-PEG6-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of TCO-PEG6-NHS ester in protein modification. The information is intended to guide researchers, scientists, and drug development professionals in the successful application of this versatile reagent for bioconjugation.

Introduction

This compound is a heterobifunctional crosslinker that enables a two-step bioconjugation strategy.[1][2] It features a Trans-Cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment of the linker to primary amines (e.g., lysine (B10760008) residues) on the surface of proteins, forming a stable amide bond.[1][3] The TCO group then serves as a bioorthogonal handle for a highly specific and rapid reaction with a tetrazine-labeled molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][4] This "click chemistry" reaction is notable for its fast kinetics, high selectivity, and biocompatibility, as it proceeds efficiently in aqueous environments without the need for a cytotoxic copper catalyst.[2][4] The polyethylene (B3416737) glycol (PEG6) spacer enhances water solubility and minimizes steric hindrance during conjugation.[3][5]

This methodology is widely employed for various applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the creation of functionalized proteins for proteomics and drug delivery.[2][3]

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C28H46N2O12[3]
Molecular Weight 602.7 g/mol [3]
CAS Number 2353409-96-6[3]
Purity >95%[3][5]
Solubility DMSO, DMF, DCM[3]
Storage Store at -20°C, protected from moisture.[3][5]
Stability The NHS ester is susceptible to hydrolysis, especially at higher pH. The TCO group can isomerize to the less reactive cis-cyclooctene (CCO), and long-term storage is not recommended.[1][3]

Experimental Protocols

Protocol 1: Modification of Proteins with this compound

This protocol details the initial labeling of a protein with the TCO moiety.

Materials:

  • Protein of interest (1-5 mg/mL)

  • This compound

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[6]

  • Anhydrous DMSO or DMF[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]

  • Desalting spin column or dialysis cassette for purification[2]

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free reaction buffer.[2][6]

  • Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2][7]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[2][6] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6][7]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[2][7]

  • Purification: Remove excess, unreacted this compound and quenching buffer using a desalting spin column or dialysis.[2][7] The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C for a short period.[2]

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol describes the "click" reaction between the TCO-modified protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)[2]

Procedure:

  • Prepare Reactants:

    • Prepare the TCO-modified protein in the desired reaction buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).[2]

  • Click Reaction:

    • Add a 1.1 to 2-fold molar excess of the tetrazine-functionalized molecule to the TCO-modified protein.[8]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[2] The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[2][8]

  • Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography.[2]

Quantitative Data Summary

ParameterTypical Range/ValueNotesReference
TCO-Tetrazine Reaction Rate Constant Up to 10^6 M⁻¹s⁻¹Extremely fast kinetics allow for low reactant concentrations.[4]
Molar Excess of this compound for Protein Labeling 10- to 100-foldThe optimal ratio depends on the protein and desired degree of labeling. A 20-fold excess is a common starting point.[2][6][9]
Reaction Time for NHS Ester Coupling 30 - 120 minutesCan be performed at room temperature or on ice.[6][7]
Reaction pH for NHS Ester Coupling 7.0 - 8.5Higher pH increases the rate of amine acylation but also the rate of NHS ester hydrolysis.[6][9]
Reaction Time for TCO-Tetrazine Ligation 5 - 120 minutesOften complete within minutes at room temperature.[2]
Molar Excess of Tetrazine for Click Reaction 1.1- to 2-foldA slight excess is typically used to ensure complete reaction of the TCO-modified protein.[8]

Visualizations

cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein TCO_Protein TCO-Modified Protein Protein->TCO_Protein Primary Amine Reaction (pH 7.2-8.0) TCO_PEG6_NHS This compound TCO_PEG6_NHS->TCO_Protein NHS NHS (leaving group) TCO_Protein->NHS Final_Conjugate Protein Conjugate TCO_Protein->Final_Conjugate iEDDA Click Reaction Tetrazine_Molecule Tetrazine-Labeled Molecule Tetrazine_Molecule->Final_Conjugate N2 N2 (gas) Final_Conjugate->N2 Start Start Buffer_Exchange Buffer Exchange Protein (if necessary) Start->Buffer_Exchange Labeling Add this compound to Protein (10-20x excess) Incubate 30-60 min @ RT Buffer_Exchange->Labeling Prepare_TCO_Ester Prepare 10mM TCO-PEG6-NHS Ester in DMSO/DMF Prepare_TCO_Ester->Labeling Quench Quench with Tris Buffer Labeling->Quench Purify_TCO_Protein Purify TCO-Modified Protein (Desalting Column) Quench->Purify_TCO_Protein Click_Reaction Mix TCO-Protein and Tetrazine-Molecule (1.1-2x excess) Incubate 30-120 min @ RT Purify_TCO_Protein->Click_Reaction Prepare_Tetrazine Prepare Tetrazine-Labeled Molecule Prepare_Tetrazine->Click_Reaction Purify_Conjugate Purify Final Conjugate (Optional) Click_Reaction->Purify_Conjugate End End Purify_Conjugate->End TCO_PEG6_NHS This compound NHS Ester PEG6 Spacer TCO Protein Protein (with primary amines, e.g., Lysine) TCO_PEG6_NHS:nhs->Protein Amide Bond Formation Tetrazine_Molecule Tetrazine-Labeled Molecule of Interest TCO_PEG6_NHS:tco->Tetrazine_Molecule Bioorthogonal iEDDA Reaction Final_Conjugate Site-Specific Protein Conjugate Protein->Final_Conjugate Tetrazine_Molecule->Final_Conjugate

References

TCO-PEG6-NHS Ester: Application Notes and Protocols for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TCO-PEG6-NHS ester in bioconjugation. This heterobifunctional linker is a powerful tool for the precise and efficient labeling of biomolecules, enabling a wide range of applications from basic research to the development of targeted therapeutics like antibody-drug conjugates (ADCs).

Introduction to this compound Bioconjugation

This compound is a chemical crosslinker composed of three key components: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer of six units, and an N-hydroxysuccinimide (NHS) ester.[1][2][3] This unique structure facilitates a two-step bioconjugation strategy. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form a stable amide bond.[1][4] This initial step covalently attaches the TCO-PEG6- moiety to the biomolecule. The TCO group is then available for a highly specific and rapid bioorthogonal reaction with a tetrazine-labeled molecule via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[5]

The inclusion of the PEG6 spacer enhances the water solubility of the relatively hydrophobic TCO group, which is advantageous for reactions in aqueous environments.[1][3] The PEG linker also provides flexibility and reduces steric hindrance, potentially improving the accessibility of the TCO group for subsequent reactions.[1][5]

Key Applications

  • Antibody-Drug Conjugates (ADCs): A primary application is in the construction of ADCs, where an antibody is first labeled with this compound, followed by the attachment of a tetrazine-functionalized cytotoxic drug.[1]

  • Protein and Antibody Labeling: This reagent is widely used to label proteins and antibodies with the TCO moiety for subsequent detection, imaging, or purification.[1][3]

  • Cell Surface Modification: The NHS ester can react with amine groups on cell surface proteins, allowing for the decoration of cells with TCO handles for studying cell-cell interactions or for targeted therapies.[1]

  • PROTAC Development: this compound serves as a PEG-based linker for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][6]

  • Fluorescent Probe Synthesis: Biomolecules can be labeled with this compound and then reacted with a tetrazine-functionalized fluorescent dye to create specific fluorescent probes.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C28H46N2O12[3]
Molecular Weight 602.7 g/mol [3]
CAS Number 2353409-96-6[3]
Purity ≥95%[3][7]
Solubility DMSO, DMF, DCM[3]
Storage -20°C, with desiccant[3][8]
Table 2: Recommended Reaction Conditions for this compound Labeling of Proteins
ParameterRecommended ConditionNotesReference
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[9][10]
Molar Excess of this compound 10-20 foldThe optimal ratio may need to be determined empirically for each protein.[9]
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction.[8][9]
pH 7.2 - 8.5Optimal pH for NHS ester reaction with primary amines is 8.3-8.5.[10][11]
Reaction Time 30-60 minutes at room temperature or 2 hours on iceLonger incubation times may be required for less reactive proteins.[8]
Quenching Reagent 1 M Tris-HCl, pH 8.0 (final concentration 50-100 mM)To stop the reaction and consume unreacted NHS ester.[9]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol describes the functionalization of a protein with a TCO moiety using this compound.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)[9]

  • This compound

  • Anhydrous DMSO or DMF[8][9]

  • Quenching buffer (1 M Tris-HCl, pH 8.0)[9]

  • Desalting spin column or dialysis cassette for purification[9]

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column or dialysis. The protein concentration should be between 1-5 mg/mL.[9]

  • Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8][9] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[8]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[9] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[8]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature or on ice.[9][12]

  • Purification: Remove excess, unreacted this compound and quenching buffer by using a desalting spin column or dialysis.[9]

  • Storage: Store the TCO-labeled protein under conditions that are optimal for the unmodified protein.

Protocol 2: Two-Step Labeling for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the process of creating an ADC using this compound and a tetrazine-functionalized payload.

Step 1: TCO-Labeling of the Antibody

  • Follow the procedure detailed in Protocol 1 to label the antibody with this compound. It is crucial to thoroughly purify the TCO-labeled antibody to remove any unreacted TCO reagent.

Step 2: Conjugation with Tetrazine-Payload Materials:

  • TCO-labeled antibody

  • Tetrazine-functionalized payload (e.g., cytotoxic drug, fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)[9]

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled antibody in the desired reaction buffer. Dissolve the tetrazine-functionalized payload in a compatible solvent (e.g., DMSO, water).[9]

  • Conjugation Reaction: Add the tetrazine-payload solution to the TCO-labeled antibody solution. A slight molar excess (1.5 to 3-fold) of the tetrazine-payload is often recommended to ensure complete reaction with the TCO groups.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[9] The progress of the reaction can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[9]

  • Purification: If necessary, purify the final ADC from any unreacted payload using size-exclusion chromatography or other appropriate purification methods.

Visualizations

TCO_PEG6_NHS_Ester_Reaction This compound Bioconjugation Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Click Chemistry Protein Protein with Primary Amine (e.g., Lysine) TCO_Labeled_Protein TCO-Labeled Protein Protein->TCO_Labeled_Protein Reaction with NHS Ester TCO_Reagent This compound TCO_Reagent->TCO_Labeled_Protein Tetrazine_Molecule Tetrazine-Functionalized Molecule (e.g., Drug, Fluorophore) Final_Conjugate Final Bioconjugate Tetrazine_Molecule->Final_Conjugate TCO_Labeled_Protein2->Final_Conjugate iEDDA Reaction

Caption: Workflow of this compound bioconjugation.

Caption: Reaction of this compound with a primary amine.

ADC_Signaling_Pathway Antibody-Drug Conjugate (ADC) Mechanism of Action ADC TCO-labeled Antibody- Tetrazine-Drug Conjugate Binding Binding ADC->Binding Tumor_Cell Tumor Cell with Surface Antigen Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis

Caption: Generalized ADC mechanism of action.

References

Application Notes and Protocols for TCO-PEG6-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful conjugation of TCO-PEG6-NHS ester to primary amine-containing molecules. This procedure is a critical first step in a two-step bioorthogonal labeling strategy, enabling the attachment of a trans-cyclooctene (B1233481) (TCO) moiety to a molecule of interest for subsequent rapid and specific reaction with a tetrazine-labeled partner.

Introduction

This compound is a heterobifunctional crosslinker that contains a TCO group and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic polyethylene (B3416737) glycol (PEG6) spacer.[1] The NHS ester reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides, to form a stable amide bond.[2][3] The PEG6 spacer enhances water solubility and reduces steric hindrance during conjugation.[1][4] The incorporated TCO group is then available for a highly rapid and specific bioorthogonal "click chemistry" reaction with a tetrazine-labeled molecule, a process known as inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[4][] This two-step approach is widely used in bioconjugation, drug delivery, and cell labeling applications.[2][6]

Key Reaction Parameters and Conditions

Successful conjugation of this compound to primary amines is highly dependent on optimizing several key reaction parameters. The following table summarizes the critical conditions for this reaction.

ParameterRecommended ConditionsNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)The reaction is strongly pH-dependent. At lower pH, the primary amine is protonated and unreactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[3][7][8][9]
Temperature 4°C to Room Temperature (25°C)The reaction can be performed at room temperature for 1-4 hours or overnight at 4°C.[7][10]
Reaction Time 30 minutes to overnightIncubation times can range from 30 minutes to overnight, depending on the specific reactants and desired degree of labeling.[10] For protein labeling, a common incubation time is 1-4 hours at room temperature.[7]
Solvent for NHS Ester Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)This compound should be dissolved in an anhydrous, amine-free organic solvent immediately before use.[9] High-quality, amine-free DMF is crucial as contaminating amines will react with the NHS ester.[7][8]
Reaction Buffer Phosphate, Carbonate-Bicarbonate, HEPES, or Borate buffersAmine-containing buffers such as Tris or glycine (B1666218) must be avoided as they will compete with the target molecule for reaction with the NHS ester.[3][9] If the target molecule is in an incompatible buffer, a buffer exchange step is necessary.[9]
Stoichiometry (Molar Ratio) 5-20 fold molar excess of this compound to the amine-containing moleculeThe optimal molar ratio depends on the number of available primary amines on the target molecule and the desired degree of labeling. An excess of the NHS ester is typically used to drive the reaction.[10] For mono-labeling of proteins, an 8-fold molar excess is a common starting point.[8]
Concentration 1-10 mg/mL of the amine-containing biomoleculeHigher concentrations of the target molecule are generally preferred to favor the conjugation reaction over the hydrolysis of the NHS ester.[8][9]

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, antibody, amine-modified oligonucleotide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5; or Phosphate Buffered Saline, PBS, pH 7.2-7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)

Protocol for Protein/Antibody Conjugation

This protocol outlines a general procedure for labeling a protein or antibody with this compound.

1. Preparation of the Protein Solution:

  • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[8] If necessary, perform a buffer exchange into the chosen Reaction Buffer.
  • Calculate the molar amount of the protein to be labeled.

2. Preparation of the this compound Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]
  • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[11]

3. Conjugation Reaction:

  • Add the calculated volume of the this compound stock solution to the protein solution. A 5-20 fold molar excess of the NHS ester is recommended.[10]
  • Gently mix the reaction solution immediately.
  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7]

4. Quenching the Reaction (Optional):

  • To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 50-100 mM.[9][11] This will react with any excess, unreacted NHS ester.
  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the TCO-labeled Protein:

  • Remove the excess, unreacted this compound and the NHS byproduct using a suitable purification method such as size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns), dialysis, or tangential flow filtration.[7][9][11]

6. Characterization and Storage:

  • Determine the degree of labeling (DOL) of the TCO-conjugated protein using appropriate analytical techniques.
  • Store the purified TCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[12] Note that the TCO group has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO).[1][13][14]

Visualization of Workflow and Reaction

To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_postsynthesis Post-Synthesis Prepare Amine-Molecule Prepare Amine-Containing Molecule in Reaction Buffer Mix Mix Reactants Prepare Amine-Molecule->Mix Prepare NHS-Ester Dissolve this compound in Anhydrous Solvent Prepare NHS-Ester->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate Incubate->Purify If not quenching Quench->Purify Characterize Characterize and Store Purify->Characterize

Caption: Experimental workflow for this compound conjugation.

G cluster_reaction Amine-NHS Ester Reaction TCO_PEG_NHS This compound Conjugate TCO-PEG6-NH-Molecule (Stable Amide Bond) TCO_PEG_NHS->Conjugate Amine_Molecule Molecule-NH₂ (e.g., Protein) Amine_Molecule->Conjugate NHS_byproduct N-hydroxysuccinimide (Byproduct) TCO_PEG_NHSAmine_Molecule TCO_PEG_NHSAmine_Molecule ConjugateNHS_byproduct ConjugateNHS_byproduct

Caption: Chemical reaction of this compound with a primary amine.

References

Application Notes and Protocols for TCO-PEG6-NHS Ester Labeling: A Guide to Calculating Molar Excess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific conjugation of biomolecules in complex biological systems. The TCO-PEG6-NHS ester is a heterobifunctional linker that facilitates the introduction of the TCO moiety onto biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form a stable amide bond, while the PEG6 linker enhances solubility and reduces steric hindrance.

A critical parameter for successful labeling is the molar excess of the this compound relative to the biomolecule. An insufficient molar excess will result in a low degree of labeling (DOL), leading to a weak signal in downstream applications. Conversely, an excessive amount can lead to protein precipitation, loss of biological activity, or undesired side reactions. This document provides detailed protocols for this compound labeling, guidelines for calculating the optimal molar excess, and methods for determining the degree of labeling.

Data Presentation

Optimizing the molar excess of this compound is crucial for achieving the desired degree of labeling (DOL). The following table summarizes recommended starting molar excess ranges for different biomolecules based on literature and empirical data. It is important to note that these are starting points, and the optimal ratio should be determined empirically for each specific application.[1][2][3]

Biomolecule TypeMolecular Weight (approx.)Recommended Molar Excess of this compoundExpected Degree of Labeling (DOL)Reference
IgG Antibody150 kDa10 - 20 fold2 - 8[2][3]
Bovine Serum Albumin (BSA)66.5 kDa10 - 50 fold5 - 20+
Amine-modified Oligonucleotide6 kDa (for a 20-mer)5 - 15 fold1

Experimental Protocols

Protocol 1: this compound Labeling of a Protein (e.g., IgG Antibody)

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • Protein solution (e.g., IgG antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the this compound Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Calculate the Required Volume of this compound:

    • Determine the moles of protein to be labeled.

    • Based on the desired molar excess (e.g., 20-fold for an IgG), calculate the moles of this compound required.

    • Calculate the volume of the 10 mM stock solution needed.

    Example Calculation for a 20-fold Molar Excess for IgG:

    • Amount of IgG: 1 mg

    • Molecular weight of IgG: ~150,000 g/mol

    • Moles of IgG = 1 mg / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

    • Moles of this compound = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol

    • Volume of 10 mM this compound = (1.33 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 13.3 µL

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the TCO-labeled Protein:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Determination of the Degree of Labeling (DOL) using a Fluorescent Tetrazine

This protocol allows for the quantification of TCO groups on the labeled biomolecule.

Materials:

  • TCO-labeled protein from Protocol 1

  • A fluorescently-labeled tetrazine (e.g., XFD568 Tetrazine, ATTO 647N Tetrazine) with a known extinction coefficient.

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a Stock Solution of the Fluorescent Tetrazine:

    • Dissolve the fluorescent tetrazine in an appropriate solvent (e.g., DMSO) to a known concentration (e.g., 1 mM).

  • Reaction with TCO-labeled Protein:

    • To a known concentration of the TCO-labeled protein, add a 5 to 10-fold molar excess of the fluorescent tetrazine stock solution.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is often rapid and can be monitored by the disappearance of the tetrazine's color.

  • Purify the Labeled Conjugate:

    • Remove the excess, unreacted fluorescent tetrazine using a desalting column or dialysis.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the fluorophore.

  • Calculate the Degree of Labeling (DOL):

    • Step 1: Calculate the protein concentration.

      • A corrected absorbance at 280 nm is used to account for the fluorophore's absorbance at this wavelength.

      • Corrected A280 = A280 - (A_max * CF) where CF is the correction factor (A280/A_max) of the free fluorophore.

      • Protein Concentration (M) = Corrected A280 / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Step 2: Calculate the fluorophore concentration.

      • Fluorophore Concentration (M) = A_max / ε_fluorophore where ε_fluorophore is the molar extinction coefficient of the fluorophore at its λmax.

    • Step 3: Calculate the DOL.

      • DOL = Fluorophore Concentration (M) / Protein Concentration (M)

Alternative DOL Determination: Mass Spectrometry

Mass spectrometry (MS) provides a direct and accurate method for determining the DOL. By comparing the mass of the unlabeled biomolecule to the mass of the TCO-labeled conjugate, the number of attached TCO-PEG6 moieties can be determined. Each this compound modification adds a specific mass to the biomolecule (the molecular weight of TCO-PEG6 minus the mass of the leaving NHS group).

Mandatory Visualization

G Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Biomolecule Solution (e.g., Protein in Amine-Free Buffer) C Mix Biomolecule and This compound (Calculated Molar Excess) A->C B This compound Stock Solution (in DMSO/DMF) B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Quench Reaction (Tris-HCl) D->E F Purify Conjugate (Desalting/Dialysis) E->F G Characterize Conjugate (DOL Determination) F->G G Logic for Molar Excess Calculation A Start: Define Biomolecule and Desired DOL B Determine Moles of Biomolecule A->B C Select Initial Molar Excess (Refer to Data Table) B->C D Calculate Moles of This compound C->D E Perform Labeling Reaction D->E F Determine Experimental DOL E->F G DOL Matches Desired DOL? F->G H End: Optimized Protocol G->H Yes I Adjust Molar Excess (Increase or Decrease) G->I No I->D

References

Application Notes and Protocols for TCO-PEG6-NHS Ester in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG6-NHS ester is a valuable tool for live cell imaging, enabling the precise labeling and visualization of biomolecules in their native environment. This reagent combines a highly reactive trans-cyclooctene (B1233481) (TCO) group with an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester allows for covalent conjugation to primary amines on proteins and other biomolecules, while the TCO group participates in an extremely rapid and specific bioorthogonal reaction with a tetrazine-labeled probe. This two-step labeling strategy, often referred to as pre-targeting, minimizes background fluorescence and allows for the use of a wide variety of fluorescent probes.

The integrated PEG6 linker enhances the water solubility of the TCO moiety and provides a flexible spacer, which can minimize steric hindrance during conjugation and subsequent ligation with a tetrazine probe.[1][2] The TCO-tetrazine ligation is a cornerstone of bioorthogonal chemistry, known for its exceptional speed and the fact that it proceeds efficiently under physiological conditions without the need for toxic catalysts.[3] Many tetrazine-fluorophore conjugates exhibit fluorescence quenching that is relieved upon reaction with TCO, leading to a significant increase in signal and a high signal-to-noise ratio, a phenomenon known as fluorogenicity.[3][4]

Key Applications

  • Live Cell Surface Labeling: Specifically label cell surface proteins for visualization of their localization, trafficking, and dynamics.

  • Pre-targeted Imaging: A two-step approach where a TCO-modified biomolecule is first administered and allowed to localize, followed by a fluorescently labeled tetrazine for imaging. This strategy significantly improves the signal-to-noise ratio by allowing unbound antibodies to clear before introducing the imaging agent.

  • Visualization of Signaling Pathways: Track changes in protein localization or interactions upon activation of signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

  • Receptor Trafficking Studies: Monitor the internalization and recycling of cell surface receptors, such as the HER2 receptor.

Quantitative Data

The following tables summarize key quantitative parameters for the TCO-tetrazine ligation system, providing a basis for experimental design.

ParameterValueReferences
Reaction Kinetics
Second-Order Rate Constant (k₂)Up to 10⁶ M⁻¹s⁻¹
Labeling Efficiency
Protein Modification65-85% of antibody modified with at least one TCO group (using TCO-PEG4-NHS ester as a representative example)
Cell Viability
Post-Labeling ViabilityHigh, though specific percentages depend on cell type and experimental conditions. Treatment with tetrazine alone has shown high cell viability (e.g., 95 ± 14% for PC3 cells with 10 µM tetrazine 1).
Signal Enhancement
Fluorescence Turn-On Ratio15 to 40-fold increase for some tetrazine dyes upon reaction with TCO

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with this compound

This protocol describes the covalent attachment of the TCO group to cell surface proteins for subsequent detection with a tetrazine-fluorophore.

Materials:

  • This compound

  • Live cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 70-80% confluency in a suitable imaging dish.

    • For suspension cells, harvest and wash twice with ice-cold PBS. Resuspend in ice-cold PBS at a concentration of 1 x 10⁶ cells/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 100-200 µM.

    • For adherent cells, aspirate the culture medium and add the this compound solution.

    • For suspension cells, add the this compound solution to the cell suspension.

    • Incubate for 30 minutes at 37°C.

  • Washing:

    • Gently wash the cells three times with PBS to remove unreacted this compound.

  • Proceed to Protocol 2 for fluorescent labeling.

Protocol 2: Live Cell Imaging with a Tetrazine-Fluorophore

This protocol describes the bioorthogonal reaction between the TCO-labeled cells and a fluorescent tetrazine probe.

Materials:

  • TCO-labeled cells (from Protocol 1)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5, Tetrazine-FITC)

  • Live cell imaging medium

  • Fluorescence microscope

Procedure:

  • Tetrazine Labeling:

    • Prepare a 1-5 µM solution of the tetrazine-fluorophore in live cell imaging medium.

    • Add the tetrazine-fluorophore solution to the TCO-labeled cells.

  • Incubation:

    • Incubate for 10-30 minutes at 37°C, protected from light. The reaction is typically very fast.

  • Washing (Optional but Recommended):

    • For optimal signal-to-noise, wash the cells twice with live cell imaging medium to remove any unbound tetrazine-fluorophore.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Experimental Workflow

G cluster_0 Step 1: TCO Labeling cluster_1 Step 2: Tetrazine Ligation & Imaging A Prepare Live Cells B Add this compound A->B C Incubate (30 min) B->C D Wash (3x) C->D E Add Tetrazine-Fluorophore D->E TCO-labeled cells F Incubate (10-30 min) E->F G Wash (Optional) F->G H Live Cell Imaging G->H

Caption: A two-step workflow for live cell imaging.

EGFR Signaling Pathway Visualization

The activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which involves ligand binding, receptor dimerization, and subsequent internalization, can be visualized using this labeling technique. By labeling EGFR with this compound, the dynamics of the receptor can be tracked upon stimulation with EGF.

G cluster_0 Cell Exterior cluster_2 Cytoplasm EGF EGF Ligand EGFR_mono EGFR (Monomer) + TCO-PEG6-NHS EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Dimerization P1 Downstream Signaling Cascade (e.g., MAPK, Akt) EGFR_dimer->P1 Signal Transduction Endosome Endosome EGFR_dimer->Endosome Internalization

Caption: Visualizing EGFR signaling with TCO labeling.

References

Application Notes and Protocols for TCO-PEG6-NHS Ester in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TCO-PEG6-NHS Ester in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]

The this compound is a versatile, heterobifunctional linker that offers a modular and efficient approach to PROTAC synthesis. It incorporates three key functional elements:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group readily forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues of an E3 ligase ligand or a POI ligand.[5]

  • Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG chain is a hydrophilic spacer that enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. Its flexibility is crucial for optimizing the orientation of the two ligands to facilitate the formation of a stable and productive ternary complex.

  • Trans-cyclooctene (TCO): This strained alkene is a highly reactive dienophile that participates in a rapid and highly specific bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-functionalized counterpart. This reaction is exceptionally fast and proceeds under mild, biocompatible conditions, making it ideal for the final ligation step in PROTAC synthesis.

The use of this compound in a "click chemistry" approach allows for a modular and convergent synthesis strategy. Researchers can independently synthesize or procure an amine-containing ligand (for either the POI or E3 ligase) and a tetrazine-functionalized version of the other ligand. The this compound can then be used to first conjugate the amine-containing ligand, followed by a highly efficient click reaction with the tetrazine-functionalized ligand to yield the final PROTAC. This modularity greatly facilitates the rapid generation of PROTAC libraries with varying linker lengths, attachment points, and ligand combinations for optimization studies.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data for this compound and representative PROTACs synthesized using PEG linkers.

PropertyValueReference(s)
Molecular Formula C₂₈H₄₆N₂O₁₂
Molecular Weight 602.68 g/mol
Purity >96%
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C
Reactive Groups NHS Ester (amine-reactive), TCO (tetrazine-reactive)
PROTAC TargetLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference(s)
BTK PEG-based<10>90RAMOS
EGFR (mutant) Acyl/PEG-like10.2>80H1975-TM
BRD4 PEG-based~5>90HeLa

Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific ligands, linker attachment points, and cell line used. The data presented here are representative examples.

Experimental Protocols

Protocol 1: Synthesis of an Amine-Ligand-TCO-PEG6 Conjugate

This protocol describes the conjugation of this compound to a ligand (either for the POI or E3 ligase) containing a primary amine.

Materials:

  • Amine-containing ligand (e.g., pomalidomide (B1683931) derivative for CRBN)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution to act as a proton scavenger.

  • Addition of Linker: In a separate vial, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent and add it dropwise to the ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS by observing the consumption of the starting materials and the appearance of the desired product mass.

  • Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.

  • Purification: Purify the crude product by preparative HPLC to obtain the amine-ligand-TCO-PEG6 conjugate.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of the Final PROTAC via iEDDA Click Chemistry

This protocol outlines the final step of ligating the TCO-functionalized ligand from Protocol 1 with a tetrazine-functionalized ligand.

Materials:

  • Amine-ligand-TCO-PEG6 conjugate (from Protocol 1)

  • Tetrazine-functionalized ligand (e.g., a tetrazine-modified inhibitor of the POI)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative HPLC

  • LC-MS

  • NMR spectrometer

Procedure:

  • Preparation: Ensure all glassware is dry.

  • Dissolution: Dissolve the tetrazine-functionalized ligand (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of TCO-conjugate: Add the amine-ligand-TCO-PEG6 conjugate (1.0-1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the final PROTAC by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes a standard method to assess the efficacy of the newly synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Synthesized PROTAC

  • Cell line expressing the POI

  • Cell culture reagents

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (typically 18-24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI, followed by incubation with the HRP-conjugated secondary antibody.

  • Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation observed).

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) Proteasome Proteasome POI->Proteasome Recognition & Degradation PROTAC PROTAC PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow Amine_Ligand Amine-containing Ligand (POI or E3 Ligase) Step1 Step 1: Amide Coupling Amine_Ligand->Step1 TCO_PEG6_NHS This compound TCO_PEG6_NHS->Step1 TCO_Conjugate TCO-PEG6-Ligand Conjugate Step1->TCO_Conjugate Step2 Step 2: iEDDA Click Chemistry TCO_Conjugate->Step2 Tetrazine_Ligand Tetrazine-functionalized Ligand Tetrazine_Ligand->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: Modular synthesis of a PROTAC using this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Degradation BTK Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Cell_Survival B-Cell Proliferation & Survival Downstream->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK Induces Degradation

References

Troubleshooting & Optimization

improving low labeling efficiency of TCO-PEG6-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG6-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the efficiency of their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of three main components:

  • TCO (trans-cyclooctene): A strained alkene that rapidly reacts with a tetrazine partner in a bioorthogonal click chemistry reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This reaction is exceptionally fast and highly selective, allowing for the precise ligation of molecules in complex biological environments.[4][5]

  • PEG6 (polyethylene glycol, 6 units): A flexible, hydrophilic spacer that enhances the water solubility of the molecule, reduces steric hindrance during conjugation, and can help minimize aggregation of labeled proteins.[4][6][7]

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive functional group that efficiently couples with primary amines (e.g., the side chain of lysine (B10760008) residues on proteins or amine-modified oligonucleotides) to form stable amide bonds.[8][9]

In a typical workflow, the NHS ester end of the molecule is first reacted with a biomolecule containing primary amines. This attaches the TCO-PEG6 moiety to the biomolecule. The TCO group is then available for a rapid and specific reaction with a tetrazine-labeled molecule.[4]

Q2: What are the optimal reaction conditions for labeling with this compound?

A2: The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.[10] The optimal pH for the reaction is between 8.3 and 8.5.[11] At this pH, the primary amines are deprotonated and more nucleophilic, facilitating the reaction. However, at higher pH values, the hydrolysis of the NHS ester becomes more rapid, which can reduce labeling efficiency.[8][11] Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES are recommended.[10][12] Buffers containing primary amines like Tris are not compatible as they will compete with the target molecule for the NHS ester.[10][13]

Q3: Why is my labeling efficiency with this compound low?

A3: Low labeling efficiency can be attributed to several factors. One of the most common is the hydrolysis of the NHS ester, which is sensitive to moisture.[10][14] It is crucial to use anhydrous solvents like DMSO or DMF to prepare the stock solution of the this compound and to minimize its exposure to aqueous environments before the reaction.[10][11] Another key factor is the stability of the TCO group itself, which can isomerize to the less reactive cis-cyclooctene (CCO).[6] Therefore, long-term storage of TCO-containing compounds is not recommended.[6][15] Other potential causes for low efficiency include suboptimal pH, the presence of competing primary amines in the buffer, steric hindrance at the labeling site on the biomolecule, or using an insufficient molar excess of the labeling reagent.[10]

Q4: How should I store this compound?

A4: this compound should be stored at -20°C and protected from moisture.[1][6] It is advisable to store it under an inert gas like argon or nitrogen and to allow the vial to warm to room temperature before opening to prevent condensation.[16] Due to the inherent instability of the TCO group, long-term storage is not recommended.[6] Stock solutions in anhydrous DMSO or DMF can be stored for a limited time at -20°C, but fresh solutions are always preferable.[11] Aqueous solutions of the ester should be used immediately.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency NHS Ester Hydrolysis: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[10][14]- Use anhydrous DMSO or DMF to prepare the stock solution immediately before use.[10][11] - Allow the reagent vial to warm to room temperature before opening to prevent condensation.[16] - Perform the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[10]
Suboptimal pH: The reaction is pH-dependent.[11]- Ensure the reaction buffer pH is between 7.2 and 8.5, with an optimum of 8.3-8.5.[10][11][12]
Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) compete with the target molecule.[10]- Use amine-free buffers such as PBS, HEPES, or sodium bicarbonate.[10][12] - If necessary, perform a buffer exchange of your biomolecule solution before labeling.[10]
Insufficient Molar Excess: Too little labeling reagent will result in a low degree of labeling.- Increase the molar excess of this compound. A 20-fold molar excess is a common starting point for protein labeling.[4]
Steric Hindrance: The primary amines on the target biomolecule may not be easily accessible.[10]- The PEG6 spacer is designed to minimize steric hindrance, but if issues persist, consider alternative labeling strategies or longer PEG spacers if available.[4]
Low Yield in Subsequent Click Reaction TCO Isomerization: The trans-cyclooctene (B1233481) (TCO) can isomerize to the less reactive cis-cyclooctene (CCO).[6]- Use freshly prepared or properly stored this compound.[6] - Avoid prolonged storage of the TCO-labeled biomolecule.
Degradation of Tetrazine: The tetrazine reaction partner can also degrade, especially in aqueous media.[17]- Use freshly prepared tetrazine solutions.[17]
Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.[18]- A slight excess (1.05-1.5 fold) of the tetrazine reagent is often recommended.[4][18]
Precipitation of Labeled Biomolecule Aggregation: The modification may induce aggregation of the biomolecule.- The PEG6 linker generally improves solubility.[4] If aggregation occurs, consider optimizing the degree of labeling by reducing the molar excess of the NHS ester.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-5 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[4]

  • This compound Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4]

  • Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.[4] Gently mix and incubate for 1 hour at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[4][16]

  • Purification: Remove the excess, unreacted this compound and byproducts by using a desalting column or dialysis.[4]

Protocol 2: TCO-Tetrazine Click Chemistry Reaction
  • Reactant Preparation: Prepare the TCO-labeled biomolecule (from Protocol 1) and the tetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup: Add the tetrazine-containing solution to the TCO-labeled biomolecule. A 1.05 to 1.5 molar equivalent of the tetrazine reagent is typically recommended.[4]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[4][18] The reaction is often very fast, with significant product formation occurring within minutes.[2]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate method such as size-exclusion chromatography.[18]

Visualizations

TCO_PEG6_NHS_Ester_Labeling_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Click Chemistry Biomolecule Biomolecule Reaction Amine-Reactive Labeling (pH 8.3-8.5) Biomolecule->Reaction TCO_PEG6_NHS This compound TCO_PEG6_NHS->Reaction Labeled_Biomolecule TCO-Labeled Biomolecule Reaction->Labeled_Biomolecule Click_Reaction iEDDA Click Reaction (Bioorthogonal) Labeled_Biomolecule->Click_Reaction Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->Click_Reaction Final_Conjugate Final Conjugate Click_Reaction->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_pH Is pH optimal (8.3-8.5)? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh/non-hydrolyzed? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer exchange to PBS/Bicarbonate Check_Buffer->Buffer_Exchange No Check_Molar_Ratio Is molar excess sufficient? Check_Reagent->Check_Molar_Ratio Yes Use_Fresh_Reagent Use fresh, anhydrous stock solution Check_Reagent->Use_Fresh_Reagent No Increase_Molar_Ratio Increase molar ratio of NHS ester Check_Molar_Ratio->Increase_Molar_Ratio No Success Labeling Efficiency Improved Check_Molar_Ratio->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Use_Fresh_Reagent->Check_Molar_Ratio Increase_Molar_Ratio->Success

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during TCO-tetrazine ligation experiments.

Troubleshooting Guide

Low or no product yield is a common issue in TCO-tetrazine reactions. The following table outlines potential causes and recommended solutions to troubleshoot and optimize your conjugation experiments.

Problem Potential Cause Suggested Solution
Low or No Conjugate Formation Degradation of Reagents Tetrazine and TCO reagents can be sensitive to their environment. Tetrazines may degrade in aqueous media, while TCOs can be affected by thiols or UV light.[1] It is recommended to use freshly prepared solutions or reagents stored under appropriate conditions, such as desiccated and protected from light.[1] For NHS esters, which are moisture-sensitive, allow the vial to equilibrate to room temperature before opening to prevent condensation and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2]
Suboptimal Stoichiometry An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction.[2] While a 1:1 ratio is the theoretical ideal, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.[1] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[2]
Low Reactivity of TCO-Tetrazine Pair The reactivity of the ligation depends on the specific TCO and tetrazine derivatives used. Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones, and strained TCOs (sTCO) exhibit faster kinetics.[1] Consider using more reactive pairing to improve reaction speed and yield.
Steric Hindrance If the TCO and tetrazine moieties are attached to large, bulky molecules, steric hindrance can impede the reaction.[1] Introducing a flexible spacer, such as PEG, between the reactive moiety and the molecule of interest can improve accessibility and reaction efficiency.[1]
Inaccurate Quantification of Reactants Precise concentrations of your starting materials are crucial for achieving the desired stoichiometry. Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your TCO and tetrazine stock solutions before initiating the reaction.[1]
Slow Reaction Rate Suboptimal Reaction Conditions While the TCO-tetrazine reaction is generally fast, suboptimal conditions can slow it down. The reaction is typically efficient at room temperature and can be completed within 30 to 60 minutes.[2] If needed, the reaction can be accelerated by incubating at 37°C or 40°C.[2] The optimal pH range is typically between 6 and 9.[2]
Precipitation of Reactants or Product Poor Solubility Hydrophobic TCO or tetrazine reagents, or the resulting conjugate, may precipitate in aqueous buffers, leading to a failed reaction. Using reagents with hydrophilic PEG linkers can enhance water solubility and reduce non-specific binding.[1][2] If compatible with your experimental system, a small amount of an organic co-solvent like DMSO or DMF can also be added to improve solubility.[1]
Protein Aggregation High protein concentrations (above 1-5 mg/mL) during labeling can sometimes lead to aggregation.[2] The addition of hydrophobic click chemistry handles can also induce protein aggregation.[2] Using reagents with hydrophilic PEG spacers can help maintain the solubility of the labeled protein.[2]
Side Reactions or Unexpected Products Impure Reactants Impurities in the starting materials can lead to side reactions and the formation of unexpected byproducts. Ensure that your TCO and tetrazine reagents are of high purity.[1]
Oxygen Sensitivity For molecules that are sensitive to oxygen, degassing the reaction buffer can help prevent oxidation-related side products.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[2] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your system.[2]

Q2: What are the recommended reaction buffers and pH?

The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[2] The reaction is typically performed in a pH range of 6 to 9.[2][3] When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[2]

Q3: What is the ideal reaction temperature and duration?

The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[2] For less reactive partners or specific applications, the incubation time can be extended up to 2 hours or even overnight at 4°C.[2] In some cases, incubating at 37°C or 40°C can be used to accelerate the reaction.[2]

Q4: Is a catalyst required for the TCO-tetrazine reaction?

No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[2] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[2]

Q5: How can I monitor the progress of the reaction?

The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by observing the disappearance of the characteristic absorbance of the tetrazine moiety, which is typically in the range of 510-550 nm.[1][3]

Reaction Kinetics

The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The kinetics are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction solvent.

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000
TCO and various tetrazine scaffolds1,4-dioxane251.4 - 230
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000
General TCO-TetrazineN/AN/Aup to 1 x 10⁶

Experimental Protocols

Protocol 1: General Protein Labeling with TCO-NHS Ester

  • Buffer Exchange: Dissolve the protein in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, at a concentration of 1-5 mg/mL.[2] If the protein solution contains amines (e.g., from Tris buffer), remove them by dialysis or using a desalting column.[4]

  • Reagent Preparation: Allow the TCO-NHS ester vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[4]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[4] Incubate for 30 to 60 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or through dialysis.[2] The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[2]

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein).[2]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[2]

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[2]

  • Storage: Store the final conjugate at 4°C until further use.[2]

Visualizations

TCO_Tetrazine_Reaction_Pathway TCO TCO-functionalized Molecule Intermediate Unstable Diels-Alder Adduct TCO->Intermediate + Tetrazine Tetrazine-functionalized Molecule Tetrazine->Intermediate Product Stable Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

TCO-Tetrazine Reaction Mechanism.

Troubleshooting_Workflow Start Reaction Failure: Low or No Product CheckReagents Check Reagent Stability (TCO & Tetrazine) Start->CheckReagents CheckStoichiometry Verify Stoichiometry (1:1.05-1.5 TCO:Tetrazine) CheckReagents->CheckStoichiometry Stable ReagentDegraded Use Fresh Reagents CheckReagents->ReagentDegraded Degraded CheckConditions Optimize Reaction Conditions (pH 6-9, RT-37°C) CheckStoichiometry->CheckConditions Correct OptimizeRatio Adjust Molar Ratio CheckStoichiometry->OptimizeRatio Incorrect CheckSolubility Assess Solubility (Precipitation?) CheckConditions->CheckSolubility Optimal ModifyConditions Adjust pH, Temp, Time CheckConditions->ModifyConditions Suboptimal ImproveSolubility Use PEGylated Reagents or Co-solvent CheckSolubility->ImproveSolubility Precipitation Success Successful Conjugation CheckSolubility->Success Soluble ReagentDegraded->CheckStoichiometry OptimizeRatio->CheckConditions ModifyConditions->CheckSolubility ImproveSolubility->Success

Troubleshooting Logic for TCO-Tetrazine Reaction Failures.

References

Technical Support Center: Hydrolysis of TCO-PEG6-NHS Ester in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TCO-PEG6-NHS ester, with a specific focus on understanding and mitigating hydrolysis in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional crosslinker.[1][2] It contains a Trans-Cyclooctene (TCO) group, which is highly reactive towards tetrazines in a bioorthogonal "click chemistry" reaction, and an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[1] The polyethylene (B3416737) glycol (PEG6) linker enhances water solubility and provides a flexible spacer, minimizing steric hindrance.[1][2] This reagent is commonly used to label proteins, antibodies, and other biomolecules with a TCO moiety for subsequent conjugation to tetrazine-modified molecules.[1][2]

Q2: What is the primary issue when working with this compound in aqueous buffers?

The primary challenge is the hydrolysis of the NHS ester group. In an aqueous environment, water molecules can attack the NHS ester, leading to its cleavage and the formation of an unreactive carboxylic acid. This hydrolysis reaction directly competes with the desired reaction of the NHS ester with primary amines on the target biomolecule.[3][4]

Q3: What factors influence the rate of NHS ester hydrolysis?

Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis is highly dependent on pH. It increases significantly as the pH becomes more alkaline.[3][4][5][6]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.

  • Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[3][7]

  • Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[5]

Q4: What is the optimal pH for reacting this compound with a biomolecule?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[3][8] A pH of 8.3-8.5 is often recommended as a good starting point for efficient conjugation.[3][9] This pH range offers a compromise between maintaining the nucleophilicity of the primary amines and minimizing the rate of NHS ester hydrolysis.

Q5: How should I store and handle this compound to minimize hydrolysis?

Proper storage and handling are critical to maintaining the reactivity of the this compound. It is recommended to store the reagent at -20°C and desiccated.[8] Before opening, the vial should be allowed to warm to room temperature to prevent moisture condensation.[8] For use, it is best to dissolve the ester in a dry, amine-free organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment and to prepare fresh solutions for each use.[3][8]

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Yield NHS Ester Hydrolysis: The reagent may have hydrolyzed before or during the reaction.- Prepare the this compound solution immediately before use in anhydrous DMSO or DMF.[3][8]- Ensure the reaction buffer is at the optimal pH (7.2-8.5).[3][8]- Minimize the reaction time as much as possible while still allowing for sufficient conjugation.
Suboptimal pH: The pH of the reaction buffer may be too low or too high.- Verify the pH of your reaction buffer. A pH of 8.3-8.5 is often a good starting point.[3][9]- At lower pH, the primary amines on the protein are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated.[3]
Incorrect Buffer: The buffer may contain primary amines that compete with the target molecule.- Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate.[3]- If your protein is in a buffer containing Tris or other primary amines, perform a buffer exchange prior to conjugation.[3][7]
Low Protein Concentration: The hydrolysis reaction can be more pronounced in dilute protein solutions.- If possible, increase the concentration of your protein to favor the conjugation reaction over hydrolysis.[8]
Reagent Precipitation Poor Solubility: The this compound may not be fully dissolved or may precipitate upon addition to the aqueous buffer.- Ensure the ester is completely dissolved in anhydrous DMSO or DMF before adding it to the reaction mixture.- The final concentration of the organic solvent in the reaction should typically not exceed 10%.[3]
Inconsistent Results Reagent Instability: The TCO moiety itself has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO).- Store the this compound at -20°C and protected from light.[2]- For long-term storage, consider purchasing fresh reagent.

Quantitative Data on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[4][10]
7.4Not specified> 120 minutes[6]
8.0Room Temperature36 minutes (for a steroidal-NHS ester)[5]
8.5Room Temperature10 minutes[5]
8.6410 minutes[4][10]
9.0Not specified< 9 minutes[6]

Note: The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer at a suitable concentration (typically 1-5 mg/mL). If necessary, perform a buffer exchange.

  • Prepare this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to your protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by using a desalting column or by dialysis against a suitable buffer.

Visualizations

Hydrolysis_vs_Amination TCO_PEG6_NHS This compound Conjugate TCO-PEG6-Protein (Stable Amide Bond) TCO_PEG6_NHS->Conjugate Desired Reaction (Amination) Hydrolyzed_Product TCO-PEG6-COOH (Inactive Carboxylic Acid) TCO_PEG6_NHS->Hydrolyzed_Product Competing Reaction (Hydrolysis) Protein_NH2 Protein-NH2 (Primary Amine) H2O H2O (Water)

Caption: Competing reaction pathways for this compound in an aqueous buffer.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep 1. Prepare Protein in Amine-Free Buffer NHS_Prep 2. Prepare Fresh TCO-PEG6-NHS Ester Solution in Anhydrous DMSO Reaction 3. Mix Protein and NHS Ester (Control pH and Temperature) NHS_Prep->Reaction Quench 4. Quench Reaction with Amine-Containing Buffer Reaction->Quench Purify 5. Purify Conjugate (e.g., Desalting Column) Quench->Purify

Caption: A typical experimental workflow for protein labeling with this compound.

References

Technical Support Center: Post-Labeling Purification of TCO-PEG6-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted TCO-PEG6-NHS ester following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after labeling my protein?

A1: It is essential to remove unreacted this compound for several reasons:

  • Downstream Reaction Interference: Lingering unreacted NHS esters can react with other primary amines in subsequent experimental steps, leading to non-specific labeling and undesirable side products.[1]

  • Inaccurate Quantification: The presence of unreacted ester can interfere with methods used to determine the degree of labeling (DOL), leading to an overestimation of the conjugation efficiency.

  • Altered Biological Activity: Non-specific modification of your target molecule or other components in the reaction mixture could alter the biological activity or binding affinity of your conjugate.

  • Compromised Purity: For therapeutic applications, the purity of the final bioconjugate is a critical quality attribute. Unreacted reagents are considered impurities that must be removed.[2]

Q2: What are the common methods for removing small molecules like unreacted this compound from a protein sample?

A2: The most frequently used methods to separate proteins from small, unreacted molecules are based on size differences.[2][3][4][5] These include:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This technique separates molecules based on their size as they pass through a column packed with porous beads.[3][6][7][8] Larger molecules like proteins elute first, while smaller molecules like unreacted NHS esters are retained longer.[3][4][9]

  • Dialysis: This method involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[2][3] The membrane allows smaller molecules to diffuse into a surrounding buffer, while retaining the larger protein.

  • Tangential Flow Filtration (TFF): TFF, also known as cross-flow filtration, is a rapid and efficient method for separating molecules based on size.[10][11] The sample flows parallel to a membrane, which prevents filter clogging and allows for efficient removal of smaller molecules.[10] This technique is particularly suitable for larger sample volumes.[11][12]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including your sample volume, the desired purity, the time constraints of your experiment, and the scale of your reaction.[2]

Method Sample Volume Speed Purity Key Advantage
Desalting Spin Columns Small (30-120 µL)Very Fast (< 5 mins)GoodQuick and easy for small samples.[13]
Size Exclusion Chromatography (SEC) Small to LargeModerateHighProvides high-resolution separation.[7][8]
Dialysis Small to LargeSlow (hours to overnight)HighGentle method, suitable for large volumes.[2][5]
Tangential Flow Filtration (TFF) LargeFastHighRapid processing of large volumes.[10][11][12]

Q4: Should I quench the labeling reaction before purification?

A4: Yes, it is highly recommended to quench the reaction to stop the labeling process and prevent further modification of your protein.[1][14] This is typically done by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.[1][14] These small molecules will react with and consume any remaining NHS esters.[14]

Troubleshooting Guide

Problem Possible Cause Solution
Low protein recovery after purification. Protein precipitation: The buffer conditions may not be optimal for your protein's stability. Non-specific binding: The protein may be interacting with the purification matrix (e.g., column resin).Optimize buffer conditions: Ensure the pH and ionic strength of your buffers are suitable for your protein. Choose a different purification method: If using a desalting column, consider dialysis or TFF.
Unreacted NHS ester still present after purification. Incomplete separation: The chosen purification method may not have been sufficient. Overloading the column: Exceeding the recommended capacity of a desalting or SEC column can lead to poor separation.[6]Repeat the purification step: Perform a second round of purification. Optimize the protocol: Ensure you are following the manufacturer's instructions for the chosen method, especially regarding sample volume and flow rates.[15]
Degree of Labeling (DOL) is inconsistent. Hydrolysis of NHS ester: The this compound is susceptible to hydrolysis, especially at higher pH.[14][16][17] Inconsistent reaction conditions: Variations in reaction time, temperature, or pH can affect labeling efficiency.Use fresh reagent: Prepare the NHS ester solution immediately before use.[18][19] Control reaction conditions: Maintain consistent pH (typically 7.2-8.5), temperature, and incubation time.[1][14]

Experimental Protocols

Protocol 1: Quenching the Labeling Reaction
  • After the desired incubation time for your labeling reaction, add a quenching buffer to the reaction mixture.

  • A common quenching buffer is 1M Tris-HCl, pH 8.0, or 1M glycine.

  • Add the quenching buffer to a final concentration of 50-100 mM.[1]

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.

Protocol 2: Removal of Unreacted this compound using a Desalting Spin Column

This protocol is suitable for small sample volumes (typically 30-120 µL).[13]

  • Column Preparation:

    • Remove the bottom closure of the desalting spin column and place it into a collection tube.

    • Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.[13]

    • Place the column in a new collection tube.

  • Sample Application:

    • Slowly apply your quenched labeling reaction mixture to the center of the resin bed.

  • Elution:

    • Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled protein in the collection tube.[13] The unreacted this compound will be retained in the column resin.

Protocol 3: Removal of Unreacted this compound using Dialysis

This protocol is suitable for a wide range of sample volumes.

  • Membrane Preparation:

    • Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for an antibody).

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[2]

  • Sample Loading:

    • Load your quenched labeling reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume changes.[2]

  • Dialysis:

    • Place the sealed dialysis unit in a large beaker containing at least 200-500 times the sample volume of a suitable buffer (e.g., PBS).[2]

    • Gently stir the buffer at 4°C.[2]

    • Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of the unreacted NHS ester.[20]

  • Sample Recovery:

    • Carefully remove the purified protein from the dialysis unit.

Visualizing the Workflow

experimental_workflow Workflow for Post-Labeling Purification cluster_reaction Labeling Reaction cluster_quenching Quenching cluster_purification Purification Protein Protein Reaction Incubation (pH 7.2-8.5) Protein->Reaction TCO_Ester This compound TCO_Ester->Reaction Quench Add Quenching Buffer (e.g., Tris, Glycine) Reaction->Quench Desalting Desalting Column Quench->Desalting Small Volume Dialysis Dialysis Quench->Dialysis Any Volume TFF Tangential Flow Filtration Quench->TFF Large Volume Labeled_Protein Purified Labeled Protein Desalting->Labeled_Protein Dialysis->Labeled_Protein TFF->Labeled_Protein

Caption: A flowchart of the experimental process from labeling to purification.

desalting_column_workflow Desalting Column Purification Workflow start Start with Quenched Reaction Mixture prep_column Prepare Desalting Column (Centrifuge to remove storage buffer) start->prep_column load_sample Load Sample onto Column prep_column->load_sample centrifuge Centrifuge Column load_sample->centrifuge collect Collect Purified Protein (Large molecules elute) centrifuge->collect waste Unreacted NHS Ester Retained in Column (Waste) centrifuge->waste

Caption: Step-by-step workflow for purification using a desalting spin column.

dialysis_workflow Dialysis Purification Workflow start Start with Quenched Reaction Mixture load_dialysis Load Sample into Dialysis Membrane start->load_dialysis place_in_buffer Place in Dialysis Buffer load_dialysis->place_in_buffer stir_and_exchange Stir and Exchange Buffer (Multiple changes) place_in_buffer->stir_and_exchange recover Recover Purified Protein stir_and_exchange->recover

Caption: Workflow for removing unreacted reagents via dialysis.

References

Technical Support Center: Optimizing Protein Concentration for NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize protein concentration for successful N-hydroxysuccinimide (NHS) ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protein concentration for NHS ester labeling?

A1: The optimal protein concentration for NHS ester labeling typically ranges from 1 to 10 mg/mL.[1][2][3] Higher protein concentrations, around 2.5 mg/mL to 5 mg/mL or even up to 20 mg/mL, can improve labeling efficiency.[4][5] Conversely, concentrations lower than 2 mg/mL may significantly decrease the reaction's efficiency due to the competing hydrolysis of the NHS ester. For very dilute protein solutions, it is advisable to concentrate the protein before labeling.

Q2: How does protein concentration affect the efficiency of NHS ester labeling?

A2: Protein concentration directly impacts the kinetics and success of the labeling reaction. At higher protein concentrations, the bimolecular reaction between the protein's primary amines and the NHS ester is favored over the unimolecular hydrolysis of the NHS ester, leading to higher labeling efficiency. In dilute protein solutions, the rate of NHS ester hydrolysis becomes a more significant competing reaction, which can lead to lower labeling yields.

Q3: What is the minimum protein concentration recommended for this procedure?

A3: A minimum protein concentration of 2.0 mg/mL is often recommended to achieve optimal degrees of labeling. Labeling can be performed at concentrations as low as 1 mg/mL, but this will likely result in lower labeling efficiency, expected to be around 20-30%.

Q4: Can I label a very small amount of protein?

A4: Yes, labeling can be performed on a small scale, from nanomoles to grams. When working with low amounts of biomolecules, it is crucial to keep the reaction volume to a minimum (e.g., 10-20 µL) to maintain a sufficiently high protein concentration.

Troubleshooting Guide

This guide addresses common problems related to protein concentration that you might encounter during NHS ester labeling.

Problem 1: Low Labeling Yield or Inconsistent Results

Possible CauseRecommended Solution
Low Protein Concentration The rate of NHS ester hydrolysis is a significant competitor in dilute protein solutions. If possible, increase the protein concentration to favor the labeling reaction over hydrolysis. A concentration of at least 2 mg/mL is recommended.
Inaccurate Protein Concentration Measurement Accurately determine the protein concentration before initiating the labeling reaction to ensure the correct molar excess of the NHS ester is used.
Presence of Amine-Containing Buffers or Stabilizers Buffers like Tris or glycine (B1666218) and stabilizers such as bovine serum albumin (BSA) contain primary amines that will compete with the target protein for the NHS ester, reducing labeling efficiency. Remove these substances by dialysis or buffer exchange into an amine-free buffer (e.g., PBS, sodium bicarbonate, or sodium phosphate (B84403) buffer).

Problem 2: Protein Precipitation During or After Labeling

Possible CauseRecommended Solution
High Concentration of Organic Solvent NHS esters are often dissolved in organic solvents like DMSO or DMF. Adding a large volume of this solution to your aqueous protein sample can cause precipitation. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically not exceeding 10%.
Over-labeling of the Protein Excessive modification of lysine (B10760008) residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation. Reduce the molar excess of the NHS ester in the reaction or shorten the reaction time.
Protein is Unstable at the Working Concentration Some proteins may be prone to aggregation at the high concentrations required for efficient labeling. Assess the stability of your protein at the desired concentration and buffer conditions before starting the labeling reaction.

Data Presentation

Table 1: Effect of Protein Concentration on Labeling Efficiency

Protein ConcentrationExpected Labeling EfficiencyNotes
> 5 mg/mLHighHigher efficiency is possible.
~ 2.5 mg/mL~ 35%A commonly recommended concentration.
~ 1.0 mg/mL~ 20-30%Suitable for labeling, but with lower efficiency.
< 1.0 mg/mLLowHydrolysis of the NHS ester becomes a major competing reaction.

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations generally improve labeling efficiency.
pH 7.2 - 8.5The optimal pH for the reaction is typically between 8.3 and 8.5.
Molar Excess of NHS Ester 5- to 20-foldThe optimal ratio should be determined empirically for each protein. A 15:1 molar ratio is a typical starting point for antibodies.
Reaction Time 1 - 4 hours at room temperature or overnight at 4°CLonger incubation may be needed at lower temperatures.
Buffer Amine-free buffers (e.g., PBS, sodium bicarbonate, sodium phosphate)Avoid Tris and glycine buffers.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the key steps for a typical NHS ester protein labeling experiment.

experimental_workflow cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_prep 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) mix 3. Mix Protein and NHS Ester p_prep->mix nhs_prep 2. Prepare NHS Ester Solution (in anhydrous DMSO or DMF) nhs_prep->mix incubate 4. Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench 5. Quench Reaction (Optional) incubate->quench purify 6. Purify Conjugate (e.g., Gel Filtration) incubate->purify If not quenching quench->purify analyze 7. Analyze Labeled Protein (Determine Degree of Labeling) purify->analyze competing_reactions cluster_products Reaction Products NHS_Ester NHS Ester (Reactive) Labeled_Protein Covalently Labeled Protein (Stable Amide Bond) NHS_Ester->Labeled_Protein Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Protein_Amine Protein Primary Amine (Target) Water Water (Hydrolysis)

References

Technical Support Center: Preventing Protein Aggregation After TCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO (trans-cyclooctene) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your protein labeling experiments while minimizing aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of protein aggregation during and after TCO labeling?

Protein aggregation during TCO labeling can be triggered by several factors. A primary cause is the alteration of the protein's surface properties. Over-labeling can introduce an excess of hydrophobic TCO molecules, leading to increased hydrophobic interactions between protein molecules, which in turn promotes aggregation.[1][2] Additionally, suboptimal buffer conditions, such as a pH close to the protein's isoelectric point (pI) or low ionic strength, can reduce electrostatic repulsion between protein molecules, making aggregation more likely.[2][3] High protein concentrations also increase the probability of intermolecular interactions that lead to aggregation.[1]

Q2: Can the TCO label itself contribute to aggregation?

Yes, the TCO moiety can be hydrophobic, and its introduction onto the protein surface can increase the overall hydrophobicity, which is a known driver of protein aggregation. To mitigate this, TCO reagents are often designed with hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), to enhance water solubility and reduce the aggregation propensity of the labeled protein.

Q3: How does the molar ratio of TCO-NHS ester to protein affect aggregation?

The molar ratio of the TCO-NHS ester to the protein is a critical parameter. A high ratio, leading to over-labeling, can significantly alter the protein's surface chemistry and increase its tendency to aggregate. It is crucial to perform titration experiments to find the optimal ratio that achieves the desired degree of labeling without causing significant aggregation.

Q4: What is the recommended protein concentration for TCO labeling?

While higher protein concentrations can increase labeling efficiency, they also elevate the risk of aggregation. A general recommendation is to start with a lower protein concentration, for instance, 1-5 mg/mL. If higher final concentrations are needed, it is advisable to perform the labeling at a lower concentration and then concentrate the purified, labeled protein.

Q5: How do I choose the right buffer for TCO labeling?

The choice of buffer is critical for successful labeling and maintaining protein stability. Here are some key considerations:

  • pH: The optimal pH for NHS ester reactions is between 7 and 9, with a common recommendation being pH 8.3-8.5. It is also important to select a pH that is at least 1-1.5 units away from your protein's isoelectric point (pI) to ensure the protein has a net charge, which helps prevent aggregation through electrostatic repulsion.

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester. Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly used.

Q6: What additives can I use to prevent or reduce protein aggregation?

Several types of additives, or excipients, can be included in the labeling and storage buffers to enhance protein stability. These include:

  • Osmolytes: Sugars and polyols like sucrose, glycerol, and trehalose (B1683222) can stabilize proteins.

  • Amino Acids: Arginine and glutamate (B1630785) can help to increase protein solubility.

  • Salts: Increasing the ionic strength of the buffer (e.g., with 150 mM NaCl) can help to screen electrostatic interactions that might lead to aggregation.

  • Detergents: Low concentrations of non-denaturing detergents can help to solubilize proteins.

Q7: How can I detect and quantify protein aggregation?

Both visible and soluble aggregates can be a problem. Several techniques are available for their detection and characterization:

  • Visual Inspection: The simplest method is to check for visible signs of precipitation or cloudiness in the solution.

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it an excellent tool for detecting the presence of soluble aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to separate and quantify monomers from aggregates.

  • Asymmetrical Flow Field-Flow Fractionation (FFF): This technique can be used to characterize a wide range of aggregate sizes.

Troubleshooting Guide

If you are encountering aggregation during your TCO labeling experiments, the following guide provides a systematic approach to troubleshooting the issue.

View Troubleshooting Diagram

Troubleshooting_Aggregation start Protein Aggregation Observed During/After TCO Labeling issue_visible Visible Precipitation? start->issue_visible re_evaluate_buffer Re-evaluate Buffer Conditions (pH, Ionic Strength) issue_visible->re_evaluate_buffer  Yes issue_soluble Soluble Aggregates Suspected (Verified by DLS/SEC) issue_visible->issue_soluble  No optimize_ratio Optimize Molar Ratio (Lower TCO:Protein) re_evaluate_buffer->optimize_ratio lower_protein_conc Lower Protein Concentration optimize_ratio->lower_protein_conc change_temp Lower Reaction Temperature (e.g., 4°C) lower_protein_conc->change_temp end_solved Problem Resolved change_temp->end_solved add_stabilizers Incorporate Stabilizing Additives (Glycerol, Arginine, etc.) issue_soluble->add_stabilizers refine_purification Refine Purification (Immediate SEC post-labeling) add_stabilizers->refine_purification consider_cosolvents Consider Co-solvents (e.g., Sucrose) refine_purification->consider_cosolvents change_reagent Switch to TCO with Hydrophilic Spacer (PEG) consider_cosolvents->change_reagent end_further_opt Further Optimization May Be Needed change_reagent->end_further_opt

Caption: A decision tree for troubleshooting protein aggregation.

Quantitative Data Summary

The following tables provide recommended starting points for your experiments and a list of common additives to mitigate aggregation.

Table 1: Recommended Starting Conditions for TCO Labeling to Minimize Aggregation

ParameterRecommended RangeRationale
Protein Concentration 1-5 mg/mLHigher concentrations increase the risk of aggregation.
TCO-NHS Ester:Protein Molar Ratio 5:1 to 20:1A higher ratio can lead to over-labeling and aggregation; this should be optimized.
Reaction Buffer Amine-free (e.g., PBS, Bicarbonate)Amine-containing buffers (Tris, glycine) compete with the labeling reaction.
pH 7.0 - 9.0 (Optimal: 8.3-8.5)Balances NHS ester reactivity and stability; keep pH >1 unit from protein pI.
Temperature 4°C to Room TemperatureLower temperatures can slow aggregation but may require longer reaction times.
Reaction Time 1 - 4 hoursShould be optimized based on reaction temperature and desired degree of labeling.

Table 2: Common Stabilizing Additives to Prevent Protein Aggregation

Additive ClassExampleTypical ConcentrationMechanism of Action
Polyols/Sugars Glycerol, Sucrose5-20% (v/v)Stabilize the native protein structure and prevent unfolding.
Amino Acids L-Arginine, L-Glutamate50-500 mMCan increase protein solubility by interacting with charged and hydrophobic regions.
Salts Sodium Chloride (NaCl)150-500 mMScreen electrostatic interactions that can lead to aggregation.
Non-ionic Detergents Tween 20, CHAPS0.01-0.1%Solubilize protein aggregates without causing denaturation.
Reducing Agents DTT, TCEP1-5 mMPrevent oxidation and the formation of non-native disulfide bonds.

Experimental Protocols

Here are detailed protocols for TCO labeling with a focus on preventing aggregation and for quantifying any aggregates that may form.

View TCO Labeling Workflow Diagram

TCO_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification & Analysis protein_prep 1. Prepare Protein Solution (1-5 mg/mL in amine-free buffer) tco_prep 2. Prepare TCO-NHS Ester (10 mM in anhydrous DMSO) add_tco 3. Add TCO-NHS Ester to Protein (5-20 fold molar excess) tco_prep->add_tco incubate 4. Incubate (1-2 hours at RT or 4°C) add_tco->incubate quench 5. Quench Reaction (Optional) (e.g., 50 mM Tris) incubate->quench purify 6. Purify Conjugate (SEC or Desalting Column) quench->purify analyze 7. Analyze for Aggregation (DLS, SEC) purify->analyze

Caption: A standard workflow for TCO labeling of proteins.

Protocol 1: General TCO-NHS Ester Labeling with Minimized Aggregation

This protocol describes the functionalization of a protein with a TCO moiety using an NHS ester derivative, with steps incorporated to minimize aggregation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (n=4 or 12 is recommended for increased hydrophilicity)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or size-exclusion chromatography (SEC) system

  • Stabilizing additives (optional, see Table 2)

Procedure:

  • Buffer Exchange: Ensure your protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting spin column. If desired, include stabilizing additives in this buffer.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Lower temperatures can help reduce aggregation.

  • Quench Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

  • Purification: Immediately purify the TCO-labeled protein from unreacted TCO reagent and any small aggregates using a desalting spin column or SEC. This step also allows for buffer exchange into a suitable storage buffer, which may contain cryoprotectants like glycerol.

Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)

DLS is a powerful technique to assess the aggregation state of your protein before and after labeling.

Methodology:

  • Sample Preparation: Prepare the protein sample (both unlabeled control and TCO-labeled) at a concentration of 0.1-1.0 mg/mL.

  • Filtering: Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter directly into a clean cuvette to remove dust and large, extraneous particles.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Data Acquisition: Place the cuvette in the instrument and allow the temperature to stabilize for several minutes before starting the measurement. Collect data according to the instrument's software guidelines.

  • Data Analysis:

    • Size Distribution: Analyze the size distribution by intensity, volume, and number. A monomeric protein should show a single, narrow peak. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.

    • Polydispersity Index (PdI): The PdI is a measure of the heterogeneity of the sample. A PdI value below 0.2 is generally considered monodisperse. Higher values suggest the presence of multiple species, including aggregates.

    • Compare Before and After: Compare the DLS results of the TCO-labeled protein to the unlabeled control. A significant increase in the average particle size or PdI after labeling is indicative of aggregation.

References

storage and handling recommendations for TCO reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of trans-cyclooctene (B1233481) (TCO) reagents. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing TCO reagents?

A1: To ensure optimal performance and prevent degradation, TCO reagents should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a desiccated environment.[1] For long-term storage, it is advisable to store them as a solid or in an anhydrous organic solvent such as DMSO or DMF. Some highly strained TCO derivatives may require storage at low temperatures to prevent polymerization or isomerization.[2]

Q2: How stable are TCO reagents in aqueous solutions?

A2: The stability of TCO reagents in aqueous solutions can vary. They can be sensitive to thiols and low pH conditions.[1] Some derivatives, particularly s-TCO, have limited stability in aqueous solutions and are prone to isomerization to the less reactive cis-isomer.[2] Newer derivatives, such as dioxolane-fused trans-cyclooctene (d-TCO), have shown improved stability in aqueous buffers.[2]

Q3: What is the optimal stoichiometry for a TCO-tetrazine ligation reaction?

A3: While a 1:1 molar ratio is the theoretical stoichiometry, it is often beneficial to use a slight molar excess (typically 1.05 to 1.5-fold) of the tetrazine reagent relative to the TCO-functionalized molecule to drive the reaction to completion. However, the optimal ratio may vary depending on the specific reactants and should be determined empirically for your system.

Q4: What are the recommended reaction conditions (buffer, pH, temperature) for TCO-tetrazine click chemistry?

A4: TCO-tetrazine ligations are robust and can be performed in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is efficient over a pH range of 6 to 9. These reactions are typically fast and can be carried out at room temperature (20-25°C) or even at 4°C, though the latter may require longer incubation times. For certain applications, incubating at 37°C or 40°C can accelerate the reaction.

Q5: How can I monitor the progress of my TCO-tetrazine reaction?

A5: A key advantage of the TCO-tetrazine ligation is that the progress can often be monitored visually or spectrophotometrically. The characteristic pink or reddish color of the tetrazine disappears as it reacts. This corresponds to a decrease in the tetrazine's absorbance in the 510-550 nm range, which can be quantified using a UV-Vis spectrophotometer. For more detailed analysis, techniques like HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Degradation of Reagents Verify the integrity of your TCO and tetrazine reagents. TCOs can be sensitive to thiols and UV light, while some tetrazines can degrade in aqueous media, especially at basic pH. Use freshly prepared solutions or reagents that have been stored properly (desiccated, protected from light).
Incorrect Stoichiometry Empirically optimize the molar ratio of your reactants. Using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.
Steric Hindrance If the TCO and tetrazine moieties are attached to bulky molecules, consider incorporating a flexible spacer (e.g., PEG) to improve accessibility.
Inaccurate Quantification Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your stock solutions before setting up the reaction.
Low Product Yield Side Reactions Ensure that your starting materials are pure and free of impurities that could lead to side reactions. For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation.
Precipitation of Reactants or Product To improve the aqueous solubility of your reactants or product, consider using PEGylated linkers. Alternatively, a small amount of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified.
Reagent Instability TCO Degradation Store TCO reagents, especially highly strained ones, under an inert atmosphere and protected from light. Be aware of their sensitivity to thiols and low pH.
Tetrazine Degradation in Aqueous Buffers Prepare aqueous solutions of tetrazine immediately before use. For greater stability, consider using methyl-substituted tetrazines over hydrogen-substituted ones.

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol outlines a general procedure for conjugating a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

  • TCO-labeled Protein A in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-labeled Protein B in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants: Ensure both the TCO-labeled Protein A and the tetrazine-labeled Protein B are in the desired reaction buffer. If necessary, perform a buffer exchange using a desalting column.

  • Reactant Calculation: Determine the volumes of each protein solution needed to achieve the desired molar ratio. A slight molar excess of the tetrazine-labeled protein (e.g., 1.5 equivalents) is often recommended to ensure complete consumption of the TCO-labeled protein.

  • Reaction Setup: In a microcentrifuge tube, combine the calculated amounts of the TCO-labeled Protein A and the tetrazine-labeled Protein B.

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For less reactive partners or to minimize potential degradation, the reaction can be incubated overnight at 4°C.

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC).

  • Storage: Store the final conjugate at 4°C for short-term storage or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy

This protocol describes how to monitor the TCO-tetrazine ligation by observing the decrease in the tetrazine's absorbance.

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction buffer

  • UV-Vis spectrophotometer

  • Cuvette

Procedure:

  • Determine Tetrazine's λmax: Measure the absorbance spectrum of the tetrazine-functionalized molecule in the reaction buffer to determine its maximum absorbance wavelength (λmax), which is typically between 510-550 nm.

  • Prepare Reaction Mixture: In a cuvette, add the reaction buffer and the TCO-functionalized molecule.

  • Initiate Reaction and Measurement: Place the cuvette in the spectrophotometer and start the measurement. To initiate the reaction, add the tetrazine-functionalized molecule to the cuvette and mix quickly and thoroughly.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the absorbance reading stabilizes, indicating the reaction is complete.

  • Data Analysis: The reaction kinetics can be analyzed by fitting the absorbance decay curve to an appropriate rate equation.

Visual Guides

TroubleshootingWorkflow start Start: Low Conjugation Yield check_reagents Check Reagent Integrity (TCO & Tetrazine) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok order_new Order/Synthesize New Reagents reagents_ok->order_new No check_stoichiometry Verify Stoichiometry & Quantification reagents_ok->check_stoichiometry Yes order_new->start stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok recalculate Re-quantify & Adjust Molar Ratio stoichiometry_ok->recalculate No check_conditions Review Reaction Conditions (pH, Temp, Solvent) stoichiometry_ok->check_conditions Yes recalculate->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No consider_sterics Consider Steric Hindrance conditions_ok->consider_sterics Yes optimize_conditions->start add_spacer Incorporate PEG Spacer consider_sterics->add_spacer success Successful Conjugation add_spacer->success ExperimentalWorkflow prep_protein Prepare TCO-labeled and Tetrazine-labeled Proteins in PBS calc_ratio Calculate Molar Ratio (1.05-1.5x Tetrazine) prep_protein->calc_ratio mix Mix Reactants calc_ratio->mix incubate Incubate RT, 30-60 min mix->incubate monitor Monitor Reaction (Optional, UV-Vis) incubate->monitor purify Purify Conjugate (e.g., SEC) monitor->purify store Store Conjugate (4°C or -20°C) purify->store end End store->end

References

Technical Support Center: TCO-PEG6-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for TCO-PEG6-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The efficiency of the reaction between a this compound and a primary amine (such as the lysine (B10760008) residues on a protein) is highly dependent on the pH of the reaction buffer.[1] The optimal pH range is typically between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal condition for this reaction.[2][3][4]

Q2: How does pH affect the this compound reaction?

The pH of the reaction environment influences two competing processes:

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine (around 10.5 for the lysine side chain), the amine group is predominantly protonated (-NH3+), making it non-nucleophilic and significantly reducing the reaction rate. As the pH increases, the concentration of the reactive deprotonated amine increases, which favors the conjugation reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.

Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the hydrolysis of the NHS ester.

Q3: What happens if the pH is too low or too high?

  • Low pH (<7): The concentration of protonated, non-reactive primary amines is high, leading to a very slow or incomplete reaction.

  • High pH (>8.5): The hydrolysis of the this compound becomes a significant competing reaction, reducing the amount of reagent available to react with the target molecule and lowering the overall yield of the desired conjugate.

Q4: Which buffers are recommended for this reaction?

Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 or 0.1 M sodium bicarbonate buffer at a pH of 8.3-8.5 are commonly used. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.

Q5: My labeling efficiency is low. What are the potential causes related to pH?

Low labeling efficiency is a common issue that can often be traced back to the reaction conditions. If you suspect pH is the culprit, consider the following:

  • Incorrect Buffer pH: Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.

  • Acidification during Reaction: The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture over time, especially in large-scale reactions. Using a more concentrated buffer can help to maintain a stable pH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no labeling Suboptimal pH Verify the pH of your reaction buffer is within the 7.2-8.5 range. For sensitive proteins, a pH of 7.4 might be a better starting point, although the reaction will be slower.
Buffer contains primary amines (e.g., Tris, glycine) Exchange your protein into an amine-free buffer like PBS or sodium bicarbonate.
NHS ester hydrolysis Prepare the this compound solution immediately before use. If you suspect hydrolysis is an issue due to high pH, consider performing the reaction at a lower temperature (4°C) for a longer duration (overnight).
Precipitation during reaction Protein instability at optimal pH Ensure your protein is soluble and stable in the chosen reaction buffer. A buffer exchange step might be necessary.

Quantitative Data: Impact of pH on NHS Ester Stability

pHHalf-life of NHS Ester
7.0 (at 0°C)4-5 hours
8.0 (at 4°C)1 hour
8.6 (at 4°C)10 minutes
9.0Hydrolysis rate is significantly higher than at pH 7.4

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Mix Protein and This compound prep_protein->mix prep_tco Dissolve TCO-PEG6-NHS Ester in DMSO/DMF prep_tco->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify end End purify->end start Start start->prep_protein

Caption: Experimental workflow for this compound conjugation.

ph_impact cluster_low_ph Low pH (<7.0) cluster_optimal_ph Optimal pH (7.2-8.5) cluster_high_ph High pH (>8.5) ph Reaction pH low_amine Protonated Amine (-NH3+) (Non-nucleophilic) opt_amine Deprotonated Amine (-NH2) (Nucleophilic) high_hydrolysis Rapid NHS Ester Hydrolysis low_result Low Reaction Efficiency low_amine->low_result opt_result High Reaction Efficiency opt_amine->opt_result opt_hydrolysis Minimal NHS Ester Hydrolysis opt_hydrolysis->opt_result high_result Low Reaction Efficiency high_hydrolysis->high_result

Caption: Impact of pH on this compound reaction efficiency.

References

Technical Support Center: Quenching Unreacted NHS Esters in Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching unreacted N-hydroxysuccinimide (NHS) esters in bioconjugation and labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted NHS esters?

Quenching is a critical step to stop the labeling reaction and prevent unwanted modifications of your target molecule or other molecules in downstream applications.[1] Unreacted NHS esters can react with primary amines of other reagents or surfaces, leading to non-specific signals, high background, and potentially altered function of the labeled molecule.[1]

Q2: What are the most common quenching reagents for NHS ester reactions?

The most commonly used quenching reagents contain primary amines that efficiently react with the NHS ester. These include:

Q3: How do I choose the right quenching reagent?

The choice of quenching reagent can depend on your specific application and downstream processing steps.

  • Tris and Glycine are widely used, effective, and readily available.[1][2][3][4][5][6][7][8][9][10] They are suitable for most applications.

  • Hydroxylamine can also be used and results in the formation of a hydroxamate.[7]

  • Methylamine has been shown to be more efficient than hydroxylamine at reversing O-acylation side reactions ("over-labeling") that can occur with NHS esters.[11]

Q4: What is the primary side reaction that competes with both labeling and quenching?

The primary competing reaction is the hydrolysis of the NHS ester by water.[1][4] This reaction forms an unreactive carboxylic acid and is highly dependent on the pH of the solution, with the rate of hydrolysis increasing as the pH becomes more alkaline.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background or non-specific signal in downstream applications Incomplete quenching of unreacted NHS esters.- Ensure the quenching reagent is added at the recommended final concentration (typically 20-100 mM).- Increase the incubation time for the quenching step (e.g., 15-30 minutes at room temperature).- Confirm the pH of the quenching buffer is appropriate for the chosen reagent.
Hydrolyzed, unreacted label binding non-specifically.- Ensure the labeling reaction is performed within the optimal pH range (7.2-8.5) to minimize hydrolysis.[2] - Use fresh, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use.[2] - Purify the labeled protein thoroughly after quenching using size-exclusion chromatography or dialysis to remove all small molecule contaminants.[12]
Low labeling efficiency The quenching reagent was added prematurely.- Ensure the labeling reaction has proceeded for the recommended time before adding the quenching buffer.
The reaction buffer contains primary amines.- Use amine-free buffers such as PBS, HEPES, or bicarbonate for the labeling reaction.[2] Buffers like Tris and glycine should only be used for quenching.[1][2][5]
Variability in labeling results Inconsistent quenching procedure.- Standardize the quenching protocol, including the concentration of the quenching reagent, incubation time, and temperature for all experiments.
Degradation of NHS ester due to moisture.- Store NHS esters in a desiccated environment at the recommended temperature.[13] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[13]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The primary competing reaction to both labeling and quenching is hydrolysis. The efficiency of quenching is also critical for reliable and reproducible results.

Table 1: Half-life of NHS Ester Hydrolysis

pHTemperature (°C)Half-life
7.004-5 hours[12]
8.04~1 hour[12]
8.5Room Temp~20 minutes
8.6410 minutes[1][12]
9.0Room Temp~10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 2: Comparison of Quenching Reagents

Quenching ReagentTypical Final ConcentrationIncubation TimeIncubation TemperatureNotes
Tris 20-100 mM[2][8]15-30 minutes[12][14]Room TemperatureWidely used and effective.[2][3][4][5][6][7][8][9][10]
Glycine 20-100 mM[2]15-30 minutes[14]Room TemperatureAnother common and effective choice.[1][2][4][5][6][7][8][10]
Hydroxylamine 10-50 mM[3]15-30 minutesRoom TemperatureCan be less efficient at reversing O-acylation side products compared to methylamine.[11]
Methylamine 0.4 M60 minutesRoom TemperatureDemonstrated to be highly efficient at removing O-acyl esters ("over-labeling").[11]

Experimental Protocols

Protocol 1: General Procedure for Quenching Unreacted NHS Esters

This protocol provides a general guideline for quenching a typical protein labeling reaction.

Materials:

  • Labeled protein reaction mixture

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

Procedure:

  • Perform the Labeling Reaction: Follow your established protocol for labeling your protein or molecule of interest with an NHS ester.

  • Prepare Quenching Buffer: Ensure your quenching buffer is at the correct pH and concentration.

  • Add Quenching Reagent: At the end of the labeling reaction, add the quenching buffer to the reaction mixture to achieve a final concentration of 20-100 mM. For example, add 20-100 µL of 1 M Tris-HCl, pH 8.0, to a 1 mL reaction volume.

  • Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[12][14]

  • Purification: Proceed immediately to the purification step (e.g., desalting column, dialysis) to remove the quenched NHS ester, unreacted label, and quenching reagent from your labeled protein.[12]

Visualizations

experimental_workflow Experimental Workflow: Labeling and Quenching cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purify Purification p1 Prepare Protein Solution in Amine-Free Buffer r1 Initiate Labeling Reaction (Mix Protein and NHS Ester) p1->r1 p2 Prepare NHS Ester Solution in Anhydrous DMSO/DMF p2->r1 r2 Incubate (e.g., 1-2 hours at RT) r1->r2 q1 Add Quenching Reagent (e.g., Tris or Glycine) r2->q1 q2 Incubate (15-30 minutes at RT) q1->q2 pu1 Remove Unreacted/Quenched Ester & Byproducts (e.g., Desalting Column) q2->pu1 pu2 Collect Purified Labeled Protein pu1->pu2

Caption: Experimental workflow for NHS ester labeling and quenching.

troubleshooting_logic Troubleshooting Logic for Inefficient Quenching start High Background or Non-Specific Signal? q1 Was quenching reagent concentration sufficient (20-100 mM)? start->q1 Yes no_issue No Issue Detected in Quenching Step start->no_issue No q2 Was quenching incubation time adequate (15-30 min)? q1->q2 Yes sol1 Increase quenching reagent concentration. q1->sol1 No q3 Was the labeling reaction buffer amine-free? q2->q3 Yes sol2 Increase quenching incubation time. q2->sol2 No q4 Was the purification step thorough? q3->q4 Yes sol3 Use amine-free buffer (e.g., PBS) for labeling. q3->sol3 No sol4 Optimize purification to remove all small molecules. q4->sol4 No end Problem Resolved q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting decision tree for inefficient quenching.

References

Validation & Comparative

A Researcher's Guide to Confirming TCO-PEG6-NHS Ester Conjugation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the successful conjugation of a TCO-PEG6-NHS ester to a protein or antibody is a critical first step in the development of advanced biotherapeutics and research tools. This guide provides an objective comparison of common analytical techniques used to confirm this conjugation, complete with experimental data summaries and detailed protocols.

The this compound is a popular heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (like the side chain of lysine (B10760008) residues) on a biomolecule to form a stable amide bond.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] The trans-cyclooctene (B1233481) (TCO) group then allows for a highly specific and rapid bioorthogonal "click" reaction with a tetrazine-labeled molecule.[1] Confirmation of the initial conjugation is paramount to the success of subsequent steps.

Comparative Analysis of Confirmation Methods

Several analytical techniques can be employed to confirm the successful conjugation of this compound to a protein. The choice of method often depends on the available instrumentation, the desired level of detail, and the specific characteristics of the biomolecule. The following table summarizes the most common techniques, outlining their advantages and disadvantages.

Analytical Method Principle Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the covalent addition of the TCO-PEG6 moiety by detecting an increase in the molecular weight of the conjugate compared to the unconjugated protein. Allows for the determination of the degree of labeling (DOL).Provides direct and accurate mass measurement of the conjugate. High sensitivity. Can identify different conjugated species.Requires specialized and expensive instrumentation. Sample preparation can be complex. High salt concentrations in the sample can interfere with analysis.
UV-Vis Spectroscopy Measures the absorbance of light by the protein at 280 nm.Estimates the degree of labeling (DOL) by quantifying the protein concentration before and after conjugation and purification.Simple, rapid, and widely accessible. Non-destructive.Indirect method that relies on accurate protein concentration measurements. Does not provide information on the heterogeneity of the conjugate. The TCO group has a slight absorbance around 270 nm which may need to be accounted for in precise measurements.[1]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight under denaturing conditions.Visualizes the increase in molecular weight of the conjugated protein as a shift in the band position compared to the unconjugated protein.Widely available and relatively inexpensive. Can analyze multiple samples simultaneously.PEGylated proteins often migrate anomalously on SDS-PAGE, leading to smeared or broadened bands, which can make accurate molecular weight determination difficult.[2] Provides qualitative rather than quantitative information.
Native Polyacrylamide Gel Electrophoresis (Native PAGE) Separates proteins based on their size, shape, and charge in their native state.Shows a shift in band migration upon conjugation due to the change in size and possibly charge.Avoids the interaction between PEG and SDS, resulting in sharper bands compared to SDS-PAGE. Provides information on the native state of the conjugate.Migration is dependent on both size and charge, which can complicate interpretation. Lower resolution for molecular weight determination compared to MS.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physical and chemical properties as they pass through a column.Can separate the conjugated protein from the unconjugated protein and excess reagents. Different HPLC modes (SEC, RP-HPLC, HIC) provide different types of information.High resolution and reproducibility. Can be used for both analytical and preparative purposes. Amenable to automation.Requires specialized equipment. Method development can be time-consuming. The choice of column and mobile phase is critical for successful separation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mass Spectrometry (MALDI-TOF)

Purpose: To determine the molecular weight of the conjugated protein and calculate the degree of labeling.

Methodology:

  • Sample Preparation:

    • Desalt the conjugated protein sample using a desalting column or dialysis to remove any non-volatile salts.

    • Dilute the desalted sample to a final concentration of approximately 1 mg/mL in a solution of 50% acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA).

  • Matrix Preparation:

    • Prepare a saturated solution of sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller proteins and peptides) in a solution of 50% acetonitrile and 0.1% TFA.

  • Spotting:

    • Mix the sample solution and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely.

  • Data Acquisition:

    • Acquire the mass spectrum in the linear positive ion mode.

    • Calibrate the instrument using a protein standard of a similar molecular weight to the analyte.

  • Data Analysis:

    • Determine the molecular weight of the unconjugated protein and the conjugated protein from the mass spectra.

    • The mass difference corresponds to the mass of the attached TCO-PEG6 moieties. The number of attached linkers can be calculated by dividing the total mass shift by the molecular weight of the this compound.

UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation

Purpose: To estimate the average number of TCO-PEG6 linkers conjugated to each protein molecule.

Methodology:

  • Measure Protein Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) using a UV-Vis spectrophotometer.

    • If the this compound has a significant absorbance at 280 nm, a correction factor may be needed. However, for most applications, the protein's absorbance is dominant.

  • Calculate Protein Concentration:

    • Use the Beer-Lambert law to calculate the concentration of the conjugated protein: Concentration (M) = A280 / (ε * l) where ε is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹) and l is the path length of the cuvette (in cm).

  • Determine Degree of Labeling (DOL):

    • The DOL is typically determined by reacting the TCO-conjugate with a tetrazine-dye and measuring the absorbance of the dye.

    • Alternatively, if the concentration of the initial protein is known, and all unreacted protein is removed, the concentration of the conjugate can be used to infer successful conjugation, although this does not provide a precise DOL. For a more accurate DOL without a secondary reaction, mass spectrometry is recommended.

Native Polyacrylamide Gel Electrophoresis (Native PAGE)

Purpose: To visualize the shift in size and/or charge of the conjugated protein in its native state.

Methodology:

  • Gel Preparation:

    • Prepare a polyacrylamide gel of an appropriate percentage (e.g., 4-12% gradient gel) without SDS.

  • Sample Preparation:

    • Mix the unconjugated protein and the purified conjugated protein with a native sample buffer (containing glycerol (B35011) and a tracking dye, but no SDS or reducing agents). Do not heat the samples.

  • Electrophoresis:

    • Load the samples into the wells of the gel.

    • Run the gel in a native running buffer at a constant voltage at 4°C to minimize protein denaturation.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

    • Destain the gel to visualize the protein bands.

  • Analysis:

    • Compare the migration of the conjugated protein to the unconjugated protein. A successful conjugation will result in a band shift (typically slower migration) for the conjugated protein.

High-Performance Liquid Chromatography (HPLC)

Purpose: To separate the conjugated protein from the unconjugated protein and to assess the purity of the conjugate.

Methodology (Size-Exclusion Chromatography - SEC):

  • System Preparation:

    • Equilibrate a size-exclusion column (e.g., Agilent AdvanceBio SEC) with a mobile phase such as 150 mM sodium phosphate, pH 7.0.

  • Sample Preparation:

    • Dilute the reaction mixture or purified conjugate in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Inject the sample onto the column.

    • Run the separation with an isocratic flow of the mobile phase.

  • Detection and Analysis:

    • Monitor the elution profile using a UV detector at 280 nm.

    • The conjugated protein, having a larger hydrodynamic radius, will elute earlier than the unconjugated protein. The presence of a new, earlier-eluting peak or a shift in the main peak to an earlier retention time confirms successful conjugation.

Visualizing the Workflow and Concepts

To further clarify the processes, the following diagrams illustrate the this compound conjugation reaction, the general experimental workflow for confirmation, and the principles of the analytical methods.

G This compound Conjugation Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein (with primary amines, e.g., Lysine) Reaction Amine-Reactive Conjugation (pH 7.2-8.5) Protein->Reaction TCO_PEG_NHS This compound TCO_PEG_NHS->Reaction Conjugate TCO-PEG6-Protein Conjugate Reaction->Conjugate NHS_byproduct NHS (byproduct) Reaction->NHS_byproduct

Caption: Chemical reaction of this compound with a protein.

G General Workflow for Confirmation Start Start: This compound + Protein Conjugation Conjugation Reaction Start->Conjugation Purification Purification (e.g., Desalting Column) Conjugation->Purification Analysis Analysis of Conjugate Purification->Analysis MS Mass Spectrometry Analysis->MS UV_Vis UV-Vis Spectroscopy Analysis->UV_Vis PAGE PAGE (Native/SDS) Analysis->PAGE HPLC HPLC (SEC/RP-HPLC) Analysis->HPLC End Confirmation of Successful Conjugation MS->End UV_Vis->End PAGE->End HPLC->End

Caption: Experimental workflow for conjugation and confirmation.

G Principles of Analytical Confirmation Methods cluster_ms Mass Spectrometry cluster_uv UV-Vis Spectroscopy cluster_page PAGE cluster_hplc HPLC MS_Principle Measures Mass Increase UV_Principle Quantifies Protein Concentration PAGE_Principle Visualizes Size/Charge Shift HPLC_Principle Separates Based on Physicochemical Properties Conjugate TCO-PEG6-Protein Conjugate Conjugate->MS_Principle Conjugate->UV_Principle Conjugate->PAGE_Principle Conjugate->HPLC_Principle

Caption: Core principles of the analytical confirmation methods.

References

A Researcher's Guide to Mass Spectrometry Analysis of TCO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of proteins is paramount. Bioorthogonal chemistry, particularly the use of trans-cyclooctene (B1233481) (TCO) labeling in conjunction with mass spectrometry, has emerged as a powerful tool for elucidating protein structure, function, and interactions. This guide provides an objective comparison of TCO-labeling strategies, supported by experimental data and detailed protocols, to inform the selection of the most appropriate methods for your research needs.

Performance Comparison of Bioorthogonal Labeling Chemistries

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO group and a tetrazine is renowned for its exceptionally fast kinetics, making it a cornerstone of bioorthogonal chemistry. This rapid and specific reaction allows for the efficient labeling of biomolecules in complex biological environments. Below is a comparison of the TCO-tetrazine ligation with another common bioorthogonal reaction, the strain-promoted alkyne-azide cycloaddition (SPAAC).

FeatureTCO-Tetrazine LigationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Principle Inverse-electron-demand Diels-Alder cycloadditionCopper-free click chemistry
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹[1]~1 M⁻¹s⁻¹
Reaction Speed Exceptionally fastModerate
Biocompatibility High, no catalyst requiredHigh, no catalyst required
Common Reactants trans-cyclooctene (TCO), TetrazineCyclooctyne (e.g., DBCO, BCN), Azide
Key Advantage Unparalleled reaction speed, ideal for low concentration applicationsHigh stability of reactants

Comparison of TCO-Labeling Reagents

The choice of TCO-labeling reagent can significantly impact the outcome of an experiment. TCO-NHS esters are commonly used to label primary amines on proteins, such as the side chain of lysine (B10760008) residues. The inclusion of a polyethylene (B3416737) glycol (PEG) linker can offer several advantages.

FeatureTCO-NHS EsterTCO-PEG-NHS Ester
Structure TCO moiety directly linked to an NHS esterTCO moiety and NHS ester separated by a PEG linker
Solubility Generally soluble in organic solvents like DMSO or DMFEnhanced aqueous solubility due to the hydrophilic PEG linker[2][3]
Steric Hindrance May experience steric hindrance in crowded molecular environmentsReduced steric hindrance, potentially improving accessibility for subsequent reactions[2][3]
Labeling Efficiency Efficient for surface-accessible primary aminesPotentially improved labeling efficiency for less accessible amines due to the flexible spacer
Aggregation Labeled proteins may be prone to aggregationReduced aggregation of labeled proteins in solution
Applications General protein labelingLabeling of proteins in aqueous buffers, situations where steric hindrance is a concern

Experimental Protocols

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol outlines the general procedure for labeling primary amines on proteins with a TCO-NHS ester.

Materials:

  • Protein of interest

  • TCO-NHS ester or TCO-PEG-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

  • TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis. The TCO-labeled protein is now ready for the subsequent tetrazine ligation or mass spectrometry analysis.

Protocol 2: Sample Preparation of TCO-Labeled Proteins for Mass Spectrometry

This protocol describes the steps for preparing TCO-labeled proteins for analysis by mass spectrometry.

Materials:

  • TCO-labeled protein sample

  • Lysis buffer (e.g., RIPA buffer)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (B48618) (IAA)

  • Trypsin or other suitable protease

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Cell Lysis and Protein Extraction: Lyse cells containing the TCO-labeled proteins using a suitable lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

  • Reduction and Alkylation: Reduce disulfide bonds in the protein sample by adding DTT or TCEP and incubating at an appropriate temperature (e.g., 56°C for 30 minutes). Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 20-30 minutes.

  • Protein Digestion: Dilute the protein sample with a suitable buffer to reduce the concentration of denaturants. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Desalting: Acidify the peptide solution with formic acid. Desalt the peptides using a C18 SPE cartridge to remove salts and other contaminants.

  • Sample Concentration: Dry the desalted peptide sample in a vacuum concentrator. The sample is now ready for mass spectrometry analysis.

Mandatory Visualizations

G Experimental Workflow for Mass Spectrometry of TCO-Labeled Proteins cluster_labeling Protein Labeling cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Protein Protein of Interest Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein Labeling Reaction TCO_NHS TCO-NHS Ester TCO_NHS->Labeled_Protein Lysis Cell Lysis & Protein Extraction Labeled_Protein->Lysis Reduction_Alkylation Reduction & Alkylation Lysis->Reduction_Alkylation Digestion Proteolytic Digestion Reduction_Alkylation->Digestion Desalting Desalting (C18 SPE) Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis (Peptide Identification & Quantification) LC_MS->Data_Analysis

Caption: A generalized workflow for the mass spectrometry analysis of TCO-labeled proteins.

G EGFR Signaling Pathway Analysis using TCO-Labeling cluster_cell Cellular Context cluster_downstream Downstream Signaling cluster_analysis Proteomic Analysis EGF EGF Ligand EGFR EGFR (TCO-labeled) EGF->EGFR Binding EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Pull_down Affinity Purification of TCO-labeled EGFR complex EGFR_dimer->Pull_down Capture SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MS_Analysis Mass Spectrometry Analysis Pull_down->MS_Analysis Interaction_Network Protein Interaction Network Construction MS_Analysis->Interaction_Network

Caption: Application of TCO-labeling to study the EGFR signaling pathway protein interaction network.

Data Analysis Considerations for TCO-Labeled Peptides

The identification of TCO-modified peptides from mass spectrometry data requires specific considerations during the database search.

  • Variable Modification: The mass of the TCO-label and any subsequent tetrazine conjugate must be set as a variable modification on the potential amino acid residues (e.g., lysine).

  • Mass Accuracy: High-resolution mass spectrometers are crucial for accurately determining the mass of the modified peptides.

  • Fragmentation: The TCO-label may influence peptide fragmentation patterns. Manual inspection of spectra may be necessary to validate the identification of modified peptides.

  • Software: Proteomics software such as MaxQuant, Proteome Discoverer, or open-source tools can be configured to search for user-defined modifications. It is essential to include the mass of the TCO-label in the search parameters.

Conclusion

The mass spectrometry analysis of TCO-labeled proteins offers a powerful approach for modern proteomics research. The exceptional kinetics and bioorthogonality of the TCO-tetrazine ligation enable highly specific and efficient labeling of proteins in complex biological systems. By carefully selecting the appropriate TCO-labeling reagent and optimizing the experimental workflow from sample preparation to data analysis, researchers can gain valuable insights into protein function, interactions, and regulation. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this advanced technique in your research endeavors.

References

A Head-to-Head Battle for Bioconjugation: TCO-PEG6-NHS Ester vs. DBCO-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker can be a pivotal decision impacting experimental success. This guide provides an in-depth, objective comparison of two prominent bioorthogonal ligation partners: TCO-PEG6-NHS ester and DBCO-PEG-NHS ester. We will delve into their reaction kinetics, stability, and practical applications, supported by experimental data and detailed protocols to inform your selection process.

At the heart of modern bioconjugation are "click chemistry" reactions—highly efficient, specific, and biocompatible chemical transformations. This compound and DBCO-PEG-NHS ester are both heterobifunctional linkers that leverage this technology. They each possess an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form a stable amide bond. The key difference lies in their bioorthogonal reactive handles: the trans-cyclooctene (B1233481) (TCO) group and the dibenzocyclooctyne (DBCO) group, respectively.

The TCO moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner, a reaction renowned for its exceptional speed.[1][2] Conversely, the DBCO group engages in a strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-functionalized molecule.[2] Both reactions are catalyst-free, proceeding readily in aqueous environments under physiological conditions, making them ideal for modifying sensitive biomolecules.[1][3]

Comparative Performance: A Quantitative Look

The most striking difference between the TCO-tetrazine and DBCO-azide ligation chemistries is their reaction kinetics. The iEDDA reaction of TCO and tetrazine is widely recognized as the fastest bioorthogonal reaction currently available.

ParameterTCO-Tetrazine Ligation (iEDDA)DBCO-Azide Ligation (SPAAC)References
Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] ~800 - 30,000 (up to 10⁷ with optimized tetrazines)~0.06 - 1.0 (with benzyl (B1604629) azide)
Reaction Time Minutes to a few hoursSeveral hours to overnight
Reactant Concentration Effective at low concentrationsHigher concentrations may be required for reasonable reaction times

This significant difference in reaction rates has profound implications for experimental design. The rapid kinetics of the TCO-tetrazine ligation are highly advantageous for applications involving low concentrations of reactants or when rapid labeling is critical, such as in live-cell imaging and in vivo pre-targeting strategies.

Stability Considerations: Reactants and Conjugates

While reaction speed is a critical factor, the stability of both the unreacted linkers and the final bioconjugate is equally important.

Moiety/LinkageKey Stability ConsiderationsReferences
TCO Can undergo isomerization to the less reactive cis-cyclooctene (CCO) isomer. Stability can be influenced by serum components.
Tetrazine Stability varies depending on the substituents on the tetrazine ring. Some can be sensitive to reducing agents.
DBCO The hydrophobicity of the DBCO group can sometimes lead to aggregation. Can react with thiols, such as glutathione (B108866) (GSH), with a reported half-life of approximately 71 minutes in the presence of GSH.
Azide (B81097) Generally stable under a wide range of conditions.
Dihydropyridazine (from TCO-Tetrazine) Covalent and generally considered irreversible and stable.
Triazole (from DBCO-Azide) Highly stable triazole ring.

Experimental Protocols

Below are detailed protocols for the labeling of a generic protein with either this compound or a DBCO-PEG-NHS ester.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically based on the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Subsequent Tetrazine Ligation: The TCO-labeled protein is now ready for reaction with a tetrazine-functionalized molecule. Add the tetrazine-containing molecule, typically at a 1.5- to 3-fold molar excess relative to the TCO-labeled protein. The reaction is often complete within 30-60 minutes at room temperature.

Protocol 2: Protein Labeling with DBCO-PEG-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. Buffer exchange if necessary.

  • DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. Optimization of the molar ratio may be required.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.

  • Purification: Purify the DBCO-labeled protein from excess reagents using a desalting column or dialysis.

  • Subsequent Azide Ligation: The DBCO-labeled protein is now ready for reaction with an azide-functionalized molecule. Add the azide-containing molecule, typically at a 1.5- to 3-fold molar excess. The reaction may require incubation for 4-12 hours at room temperature or overnight at 4°C.

Visualizing the Workflows

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.

TCO_vs_DBCO_Reaction_Mechanisms cluster_TCO TCO-Tetrazine Ligation (iEDDA) cluster_DBCO DBCO-Azide Ligation (SPAAC) TCO_NHS This compound TCO_Protein TCO-Protein Conjugate TCO_NHS->TCO_Protein Amine Reaction (pH 7-9) Protein_NH2_TCO Protein-NH2 Protein_NH2_TCO->TCO_Protein Final_Conjugate_TCO Final Bioconjugate (Dihydropyridazine linkage) TCO_Protein->Final_Conjugate_TCO iEDDA Reaction (Extremely Fast) Tetrazine Tetrazine Probe Tetrazine->Final_Conjugate_TCO DBCO_NHS DBCO-PEG-NHS ester DBCO_Protein DBCO-Protein Conjugate DBCO_NHS->DBCO_Protein Amine Reaction (pH 7-9) Protein_NH2_DBCO Protein-NH2 Protein_NH2_DBCO->DBCO_Protein Final_Conjugate_DBCO Final Bioconjugate (Triazole linkage) DBCO_Protein->Final_Conjugate_DBCO SPAAC Reaction (Moderately Fast) Azide Azide Probe Azide->Final_Conjugate_DBCO

Caption: Reaction mechanisms for TCO-tetrazine and DBCO-azide bioconjugation.

Experimental_Workflows cluster_TCO_Workflow This compound Workflow cluster_DBCO_Workflow DBCO-PEG-NHS Ester Workflow TCO_Start Start: Protein Solution (Amine-free buffer) TCO_Add_NHS Add this compound TCO_Start->TCO_Add_NHS TCO_Incubate Incubate (1-2h RT) TCO_Add_NHS->TCO_Incubate TCO_Quench Quench Reaction TCO_Incubate->TCO_Quench TCO_Purify Purify TCO-Protein TCO_Quench->TCO_Purify TCO_React_Tetrazine React with Tetrazine Probe (Rapid Reaction) TCO_Purify->TCO_React_Tetrazine TCO_Final Final Bioconjugate TCO_React_Tetrazine->TCO_Final DBCO_Start Start: Protein Solution (Amine-free buffer) DBCO_Add_NHS Add DBCO-PEG-NHS ester DBCO_Start->DBCO_Add_NHS DBCO_Incubate Incubate (1-2h RT or O/N 4°C) DBCO_Add_NHS->DBCO_Incubate DBCO_Quench Quench Reaction DBCO_Incubate->DBCO_Quench DBCO_Purify Purify DBCO-Protein DBCO_Quench->DBCO_Purify DBCO_React_Azide React with Azide Probe (Slower Reaction) DBCO_Purify->DBCO_React_Azide DBCO_Final Final Bioconjugate DBCO_React_Azide->DBCO_Final

Caption: Comparative experimental workflows for protein bioconjugation.

Conclusion: Making the Right Choice

The selection between this compound and DBCO-PEG-NHS ester hinges on the specific demands of the application.

Choose this compound when:

  • Speed is paramount: For applications requiring rapid conjugation, such as in vivo imaging or labeling of dynamic cellular processes.

  • Working with low concentrations: The high reaction rate allows for efficient labeling even with limited amounts of reactants.

  • A tetrazine-functionalized partner is available or preferred.

Choose DBCO-PEG-NHS ester when:

  • Longer reaction times are acceptable or desirable.

  • The azide functional group is already present on the binding partner or is easier to introduce.

  • Potential TCO isomerization or tetrazine instability is a concern for the specific experimental conditions.

Both this compound and DBCO-PEG-NHS ester are powerful tools in the bioconjugation toolkit. By understanding their respective strengths and weaknesses in terms of reaction kinetics and stability, researchers can make an informed decision to best suit their experimental needs and advance their scientific goals.

References

TCO-Tetrazine Ligation vs. Copper-Catalyzed Click Chemistry: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the ability to specifically and efficiently link molecules in complex biological environments is paramount. For researchers, scientists, and drug development professionals, the choice of ligation chemistry can profoundly impact experimental success. This guide provides an objective comparison of two prominent "click chemistry" reactions: the inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (TCO-tetrazine ligation), and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

At the forefront of bioorthogonal chemistry, TCO-tetrazine ligation has emerged as a superior strategy, particularly for in vivo and live-cell applications.[1] Its key advantages lie in its exceptionally rapid reaction kinetics and its catalyst-free nature, which circumvents the inherent cytotoxicity associated with the copper catalyst required for CuAAC.[2][3]

Quantitative Comparison of Key Performance Metrics

The performance of these ligation techniques can be quantitatively assessed by several key parameters, most notably the second-order rate constant (k₂), which is a direct measure of reaction speed.

FeatureTCO-Tetrazine LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[4][5]10 - 10⁴
Biocompatibility Excellent (copper-free)Limited in vivo due to copper cytotoxicity
Reaction Conditions Aqueous media, room temperature, catalyst-freeAqueous media, requires copper(I) catalyst and ligands
Primary Byproduct Nitrogen gas (N₂)None
Reaction with Biological Moieties High specificity; does not react with native functional groupsPotential for side reactions and oxidative damage from copper catalyst

The Decisive Advantage: Biocompatibility

A critical differentiator for applications involving living systems is biocompatibility. The copper(I) catalyst essential for CuAAC is known to be toxic to cells, primarily through the generation of reactive oxygen species (ROS) which can lead to cellular damage. While the use of copper-chelating ligands can mitigate this toxicity to some extent, it remains a significant concern for in vivo studies. For instance, studies have shown that copper sulfate (B86663) can induce cytotoxicity in various cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) varying depending on the cell type and exposure time.

In stark contrast, TCO-tetrazine ligation is a catalyst-free reaction. The TCO and tetrazine moieties themselves have been shown to be well-tolerated in biological systems, making this chemistry exceptionally suited for live-cell imaging, in vivo drug delivery, and other sensitive biological applications where maintaining cell viability and function is crucial.

Reaction Kinetics: A Matter of Speed and Efficiency

The TCO-tetrazine ligation boasts reaction rates that are orders of magnitude faster than CuAAC. This rapid kinetics is particularly advantageous in dilute biological environments where the concentrations of reacting partners are low. The ability to achieve efficient conjugation quickly and at low concentrations minimizes the required dose of labeling reagents and reduces the potential for off-target effects.

Experimental Protocols

To provide a practical framework for the comparative data, this section outlines typical experimental protocols.

Experimental Protocol 1: Determination of Second-Order Rate Constants

Objective: To quantify and compare the reaction kinetics of TCO-tetrazine ligation and CuAAC.

Materials:

  • Tetrazine derivative

  • TCO derivative

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Reactant Preparation: Prepare stock solutions of all reactants in a suitable solvent (e.g., DMSO or PBS). Final concentrations should typically be in the low millimolar to micromolar range.

  • Reaction Initiation:

    • TCO-Tetrazine Ligation: Mix equimolar concentrations of the tetrazine and TCO derivatives in PBS at a controlled temperature (e.g., 25°C or 37°C).

    • CuAAC: In PBS, add the azide (B81097) and alkyne reactants. To initiate the reaction, add a freshly prepared solution of CuSO₄, sodium ascorbate (to reduce Cu(II) to the active Cu(I) state), and a copper-chelating ligand like THPTA.

  • Monitoring Reaction Progress:

    • For the TCO-tetrazine ligation, monitor the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time using a UV-Vis spectrophotometer.

    • For CuAAC, if one of the reactants or the product has a unique absorbance, spectrophotometry can be used. Otherwise, techniques like HPLC or NMR may be required to track reactant consumption and product formation.

  • Data Analysis: Determine the second-order rate constant (k₂) by plotting the reciprocal of the reactant concentration versus time. The slope of the resulting linear fit will be equal to k₂.

Experimental Protocol 2: Live-Cell Labeling

Objective: To label live cells using either TCO-tetrazine ligation or CuAAC.

Part A: TCO-Tetrazine Ligation

Materials:

  • Cells expressing a TCO-modified biomolecule

  • Fluorescently-labeled tetrazine (e.g., Cy5-tetrazine)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells in a suitable imaging dish and allow them to adhere.

  • Labeling: Add the fluorescently-labeled tetrazine to the live-cell imaging medium at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with fresh imaging medium to remove unreacted tetrazine.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Part B: Copper-Catalyzed Click Chemistry (CuAAC)

Materials:

  • Cells expressing an alkyne-modified biomolecule

  • Azide-functionalized fluorescent probe

  • Copper(II) sulfate (CuSO₄)

  • THPTA

  • Sodium ascorbate

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Live-cell imaging medium

Procedure:

  • Cell Preparation: Seed cells in a suitable imaging dish and allow them to adhere.

  • Reaction Cocktail Preparation: In an Eppendorf tube, prepare the click reaction cocktail. For example, for a final volume of 1 mL, combine:

    • Azide-probe to the desired final concentration (e.g., 25 µM).

    • Premixed CuSO₄ and THPTA (typically in a 1:2 to 1:5 molar ratio) to a final copper concentration of 50-100 µM.

    • Freshly prepared sodium ascorbate to a final concentration of 1-2.5 mM.

  • Labeling: Aspirate the cell culture medium and wash the cells with DPBS. Add the reaction cocktail to the cells.

  • Incubation: Incubate for 5-10 minutes at room temperature.

  • Washing: Gently wash the cells multiple times with DPBS to remove the reaction components.

  • Imaging: Add fresh imaging medium and image the cells using a fluorescence microscope.

Visualizing the Workflows

To further illustrate the practical applications of these chemistries, the following diagrams depict common experimental workflows.

ADC_Development_Workflow Antibody-Drug Conjugate (ADC) Development Workflow cluster_antibody Antibody Modification cluster_payload Payload Modification cluster_ligation Ligation cluster_purification Purification & Analysis Antibody Monoclonal Antibody ModifyAb Introduce TCO or Alkyne Handle Antibody->ModifyAb Ligation Click Chemistry (TCO-Tetrazine or CuAAC) ModifyAb->Ligation Payload Cytotoxic Drug ModifyPayload Introduce Tetrazine or Azide Handle Payload->ModifyPayload ModifyPayload->Ligation Purification Purification (e.g., SEC) Ligation->Purification Analysis Characterization (DAR, Purity) Purification->Analysis ADC Antibody-Drug Conjugate Analysis->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) development.

Pretargeted_Imaging_Workflow Pre-targeted Imaging Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_step3 Step 3: Detection InjectAb Inject TCO-modified Targeting Vector (e.g., Antibody) Accumulation Allow Accumulation at Target Site & Clearance from Circulation InjectAb->Accumulation InVivoClick In Vivo Click Reaction at Target Site Accumulation->InVivoClick InjectProbe Inject Tetrazine-linked Imaging Probe (e.g., PET/SPECT Isotope) InjectProbe->InVivoClick Clearance Rapid Clearance of Unbound Probe InVivoClick->Clearance Imaging PET/SPECT Imaging Clearance->Imaging Result High Contrast Image of Target Site Imaging->Result

References

The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the design of bioconjugates, profoundly influencing the therapeutic efficacy, safety, and pharmacokinetic profile of the final product. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).

The length of the PEG chain can significantly modulate the physicochemical and biological properties of a bioconjugate.[1][2] Key benefits of PEGylation include enhanced solubility, increased stability against enzymatic degradation, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity.[3][4] However, the choice of PEG linker length represents a critical balance, as longer chains that improve pharmacokinetic properties may also introduce steric hindrance, potentially reducing the biological activity of the conjugated molecule.[2][3]

Comparative Analysis of PEG Linker Lengths

The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[5] The following tables summarize quantitative data from various studies to illustrate the impact of different PEG linker lengths on key performance metrics.

Impact on Pharmacokinetics

Longer PEG chains increase the hydrodynamic size of the bioconjugate, which reduces renal clearance and extends its circulation half-life.[2][3]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedHalf-Life (min)Reference Molecule
No PEG~8.51x19.6Non-binding IgG-MMAE / Affibody-MMAE
PEG4~5.01.7x-Non-binding IgG-MMAE
PEG8~3.52.4x-Non-binding IgG-MMAE
PEG12~2.83.0x-Non-binding IgG-MMAE
4 kDa PEG--Significantly ImprovedAffibody-MMAE
10 kDa PEG--Significantly ImprovedAffibody-MMAE

Data synthesized from studies on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8 and Affibody-based drug conjugates.[1][6]

Impact on In Vivo Efficacy and Tumor Uptake

The length of the PEG linker can influence the tumor accumulation and overall anti-tumor efficacy of ADCs.

PEG Linker LengthTumor Growth Inhibition (%)Tumor to Plasma Exposure Ratio
No PEG11Low
2-PEG35-45Low
4-PEG35-45Low
8-PEG75-85Significantly Higher
12-PEG75-85Significantly Higher
24-PEG75-85Significantly Higher

Data from a study on ADCs in tumor-bearing xenograft mice.[7]

Impact on In Vitro Cytotoxicity and Binding Affinity

While longer PEG linkers can enhance in vivo performance, they may have a negative impact on in vitro potency due to steric hindrance.

PEG Linker LengthIC50 (nM) - CytotoxicityFold Change in Cytotoxicity vs. No PEGIC50 (nM) - Binding Affinity
No PEG~11x-
4 kDa PEG~6.56.5x increase-
10 kDa PEG~22.522.5x increase-
Short mini-PEG--Lower (Higher Affinity)
Longer mini-PEG--Higher (Lower Affinity)

Data from a study on Affibody-drug conjugates and a separate study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR).[1][6] In the GRPR study, shorter linkers led to higher binding affinity.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates with different PEG linker lengths.

Protocol 1: ADC Synthesis and Characterization

This protocol outlines the general steps for synthesizing an ADC with a PEG linker and determining its drug-to-antibody ratio (DAR).

A. ADC Synthesis

  • Antibody Reduction: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5]

  • Drug-Linker Preparation: A PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.[5]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a stable covalent bond.[1][5]

B. Drug-to-Antibody Ratio (DAR) Determination

  • UV/Vis Spectroscopy: The absorbance of the purified ADC solution is measured at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the drug. The DAR is calculated from the molar ratio of the drug to the antibody using their respective extinction coefficients.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules. This technique provides information on the distribution of different DAR species.[1]

Protocol 2: In Vivo Half-Life Determination

This protocol is used to determine a key pharmacokinetic parameter of the bioconjugate.[1]

  • Administration: A single intravenous (IV) dose of the PEGylated bioconjugate is administered to a cohort of animals (e.g., mice or rats).[1]

  • Sample Collection: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[1]

  • Quantification: The concentration of the bioconjugate in the plasma is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[1]

  • Data Analysis: The plasma concentration of the bioconjugate is plotted against time, and the data is fitted to a pharmacokinetic model to calculate the elimination half-life (t½).[1]

Protocol 3: Receptor Binding Affinity Assay

This competitive binding assay determines the affinity of the PEGylated bioconjugate for its target receptor.[1]

  • Assay Setup: A fixed concentration of a labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the target receptor is incubated with cells or membranes expressing the receptor.[1]

  • Competition: Varying concentrations of the unlabeled PEGylated bioconjugates are added to compete for binding with the labeled ligand.[1]

  • Separation and Quantification: The bound and unbound labeled ligand are separated, and the amount of bound labeled ligand is quantified.[1]

  • Data Analysis: The percentage of bound labeled ligand is plotted as a function of the concentration of the unlabeled PEGylated ligand to determine the IC50 value, which reflects the binding affinity.[1]

Visualizing Bioconjugation Workflows

Diagrams created using Graphviz (DOT language) illustrate key experimental and logical workflows in bioconjugation studies.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody\nReduction Antibody Reduction Drug-Linker\nConjugation Drug-Linker Conjugation Antibody\nReduction->Drug-Linker\nConjugation Reduced mAb Purification Purification Drug-Linker\nConjugation->Purification Crude ADC Drug-Linker\nPreparation Drug-Linker Preparation Drug-Linker\nPreparation->Drug-Linker\nConjugation Activated Drug-Linker DAR\nDetermination DAR Determination Purification->DAR\nDetermination Purified ADC Further\nAnalysis Further Analysis DAR\nDetermination->Further\nAnalysis

A simplified workflow for Antibody-Drug Conjugate (ADC) synthesis and characterization.

InVivo_HalfLife_Determination Administer Bioconjugate (IV) Administer Bioconjugate (IV) Collect Blood Samples\n(Time Course) Collect Blood Samples (Time Course) Administer Bioconjugate (IV)->Collect Blood Samples\n(Time Course) Process to Plasma Process to Plasma Collect Blood Samples\n(Time Course)->Process to Plasma Quantify Bioconjugate\n(e.g., ELISA) Quantify Bioconjugate (e.g., ELISA) Process to Plasma->Quantify Bioconjugate\n(e.g., ELISA) Pharmacokinetic\nModeling Pharmacokinetic Modeling Quantify Bioconjugate\n(e.g., ELISA)->Pharmacokinetic\nModeling Determine\nHalf-Life (t½) Determine Half-Life (t½) Pharmacokinetic\nModeling->Determine\nHalf-Life (t½)

Workflow for determining the in vivo half-life of a bioconjugate.

Receptor_Binding_Affinity_Pathway Labeled Ligand Labeled Ligand Target Receptor Target Receptor Labeled Ligand->Target Receptor Binds Unlabeled PEG-Bioconjugate Unlabeled PEG-Bioconjugate Unlabeled PEG-Bioconjugate->Target Receptor Competes for Binding Signal Quantification Signal Quantification Target Receptor->Signal Quantification Measures Bound Labeled Ligand IC50 Determination IC50 Determination Signal Quantification->IC50 Determination Analyzes Competition

Conceptual pathway of a competitive receptor binding affinity assay.

Conclusion

The length of the PEG linker is a critical design parameter in bioconjugation, with a significant impact on the therapeutic index of bioconjugates.[5] While shorter PEG linkers may be advantageous for maintaining in vitro potency and for specific receptor-ligand interactions where a more constrained conformation is beneficial, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for bioconjugates with hydrophobic payloads.[1][5][7] The provided data and protocols offer a framework for the systematic evaluation of different PEG linker lengths to enable the rational design of safer and more effective biotherapeutics.

References

A Comparative Guide to the Kinetic Analysis of TCO-Tetrazine Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) has emerged as a premier bioorthogonal reaction, prized for its exceptionally rapid kinetics and high specificity.[1] This guide provides an objective comparison of the TCO-tetrazine cycloaddition's performance against other bioorthogonal alternatives, supported by experimental data and detailed methodologies for kinetic analysis.

Unrivaled Reaction Speed: The TCO-Tetrazine Advantage

The hallmark of the TCO-tetrazine ligation is its remarkable speed, with second-order rate constants (k₂) that can be orders of magnitude higher than other bioorthogonal reactions.[2] This rapid conjugation is critical for applications requiring low reactant concentrations or high temporal resolution, such as in live-cell imaging and pre-targeted in vivo strategies.[2] The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly driving the reaction to completion.[2]

The kinetics of this reaction are highly tunable, influenced by the electronic properties of substituents on both the TCO and tetrazine.[3] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally accelerate the reaction.[3]

Quantitative Kinetic Data Comparison

The following tables summarize the second-order rate constants for various TCO-tetrazine pairs and compare them with other common bioorthogonal reactions.

Table 1: Second-Order Rate Constants (k₂) for Selected TCO-Tetrazine Pairs

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C[4]
Me4Pyr-TzTCO-PEG₄69,400DPBS[5]
Highly reactive pyrimidyl-phenyl-TzTCO>39,000DPBS, 37°C[4]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water[5]
Methyl-substituted tetrazineTCO~1000Aqueous Media[5]
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS[5]
Dipyridyl-tetrazineAxial TCO-carbamate57.7Not specified[4]
Dimethyl-tetrazineAxial TCO-carbamate0.54Not specified[4]

Table 2: Comparison of TCO-Tetrazine Cycloaddition with Other Bioorthogonal Reactions

Bioorthogonal ReactionDienophile/ElectrophileDiene/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
TCO-Tetrazine (IEDDA) trans-cyclooctene (TCO) Tetrazine ~800 - 30,000 [2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne (e.g., DIFO, BCN)Azide~1 - 2[2]
Staudinger LigationPhosphineAzideSlower than IEDDA[2]
Oxime/Hydrazone LigationAldehyde/KetoneAminooxy/HydrazineHours to days[2]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing and selecting the most suitable bioorthogonal reaction. The most common methods for measuring the rapid kinetics of TCO-tetrazine cycloadditions are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Protocol 1: Kinetic Analysis using Stopped-Flow UV-Vis Spectrophotometry

This method is ideal for monitoring fast reactions by observing the change in absorbance of a chromophoric species over time. Tetrazines have a characteristic absorbance in the visible region (typically 510-540 nm) that disappears upon reaction with TCO.[1]

1. Reagent Preparation:

  • Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).[1]

  • Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).[1]

  • On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations. To ensure pseudo-first-order kinetics, the TCO concentration should be at least 10-fold higher than the tetrazine concentration.[1]

2. Stopped-Flow Measurement:

  • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[1]

  • Load the tetrazine and TCO solutions into separate syringes of the instrument.[1]

  • Rapidly mix the two solutions and monitor the decrease in the tetrazine's characteristic absorbance over time.[1]

  • Record the absorbance decay trace.[1]

3. Data Analysis:

  • Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).[1]

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative, which is in excess: k₂ = k_obs / [TCO].[1]

Protocol 2: Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor reaction kinetics by integrating the signals of reactant and product protons over time. This method is particularly useful when there is no significant change in the UV-Vis spectrum upon reaction.[2]

1. Sample Preparation:

  • Prepare a solution of one reactant (e.g., TCO derivative) in a deuterated solvent in an NMR tube.[2]

  • Prepare a concentrated solution of the second reactant (e.g., tetrazine derivative) in the same deuterated solvent.[2]

2. NMR Measurement:

  • Acquire an initial NMR spectrum of the first reactant.

  • Inject the second reactant into the NMR tube and immediately start acquiring spectra at regular time intervals.

3. Data Analysis:

  • Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum.[2]

  • Plot the concentration of the reactant or product as a function of time.[2]

  • The second-order rate constant (k₂) can then be calculated from the observed rate constant and the known concentrations of the reactants.[2]

Visualizing the Workflow and Comparisons

The following diagrams illustrate the experimental workflow for kinetic analysis and the logical relationship in the comparison of bioorthogonal reactions.

G cluster_prep Reagent Preparation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis prep_tetrazine Prepare Tetrazine Stock Solution dilute Dilute Stocks in Reaction Buffer prep_tetrazine->dilute prep_tco Prepare TCO Stock Solution prep_tco->dilute load_syringes Load Syringes dilute->load_syringes mix Rapid Mixing load_syringes->mix monitor Monitor Absorbance Decay mix->monitor fit_data Fit Decay Curve (k_obs) monitor->fit_data calculate_k2 Calculate k₂ fit_data->calculate_k2

Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.

G cluster_tco TCO-Tetrazine (iEDDA) cluster_spaac SPAAC cluster_staudinger Staudinger Ligation cluster_oxime Oxime/Hydrazone Ligation tco_kinetics k₂ ≈ 800 - 30,000 M⁻¹s⁻¹ (Very Fast) spaac_kinetics k₂ ≈ 1 - 2 M⁻¹s⁻¹ (Moderate) tco_kinetics->spaac_kinetics > staudinger_kinetics k₂ < TCO-Tetrazine (Slow) spaac_kinetics->staudinger_kinetics > oxime_kinetics Reaction Time: Hours to Days (Very Slow) staudinger_kinetics->oxime_kinetics >

Comparison of reaction kinetics for major bioorthogonal reactions.

References

A Researcher's Guide to the Stability of TCO-Conjugates in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of modern bioorthogonal chemistry, prized for its exceptionally fast kinetics without the need for cytotoxic catalysts[1]. This makes the TCO-tetrazine ligation an ideal tool for in vivo imaging, antibody-drug conjugation, and cell labeling[1][2][3]. However, the high ring strain that makes TCOs so reactive also presents a stability challenge. For researchers in drug development and chemical biology, understanding the stability of TCO-conjugates in complex biological environments is critical for designing robust and reliable experimental systems.

This guide provides an objective comparison of the stability of various TCO derivatives in biological media, supported by experimental data, detailed protocols, and clear visualizations to aid in the selection of the most appropriate bioorthogonal tool for your research needs.

The Stability Challenge: Reactivity vs. Longevity

The primary trade-off for TCO reagents is between reactivity and stability[2][3]. Highly strained and, therefore, highly reactive TCOs can be more susceptible to degradation in biological environments. The main degradation pathway is the isomerization of the reactive trans-isomer to the unreactive cis-isomer, a process that can be promoted by thiols (e.g., glutathione) and serum proteins[4][5]. This isomerization diminishes the "click" capability of the conjugate, reducing labeling efficiency over time.

Comparative Stability Data

The stability of a TCO-conjugate is highly dependent on the specific TCO derivative used. Structural modifications to the TCO core have led to the development of derivatives with improved stability profiles. Below is a summary of stability data for common TCO variants in biological media.

TCO DerivativeBiological MediumTemperatureHalf-Life (t½) / Stability MetricSource
s-TCO (strained TCO)In vivo (mAb conjugate)37°C~0.67 days[2]
d-TCO (dioxolane-fused TCO)Human SerumRoom Temp.>97% remained trans-isomer after 4 days[2]
"Standard" TCO 50% Fresh Mouse Serum37°CAlmost complete conversion to cis-isomer within 7 hours[4]
d-TCO Phosphate-buffered D₂ONot SpecifiedNo degradation or isomerization observed for up to 14 days[2]
s-TCO PBS (mAb conjugate)4°CExcellent stability for up to one year (1,5-sTCO isomer)[2]

Note: Stability can be highly context-dependent, influenced by the conjugation partner, linker chemistry, and specific components of the biological medium.

Key TCO Derivatives: A Comparison
  • "Standard" TCOs : While reactive, early TCOs can exhibit poor stability in vivo, with rapid isomerization observed in serum[4].

  • s-TCO (strained TCO) : Fused with a cyclopropane (B1198618) ring, s-TCO is one of the most reactive dienophiles available, with reaction rates that can exceed 10⁶ M⁻¹s⁻¹[5][6]. This high reactivity comes with a stability trade-off, as s-TCO can isomerize in the presence of high thiol concentrations[2][7]. However, some conjugates have shown remarkable long-term stability in buffer[2].

  • d-TCO (dioxolane-fused TCO) : This derivative was designed to offer a balance of excellent reactivity and improved stability[6]. It is notably more stable in aqueous solutions and blood serum compared to more reactive variants, with minimal degradation observed even after several days[2][7].

Visualizing TCO Reactions and Stability Assessment

To better understand the processes involved, the following diagrams illustrate the key chemical pathways and a typical experimental workflow for stability analysis.

TCO_Reaction_Paths cluster_main TCO-Conjugate Fate in Biological Media cluster_desired Desired Reaction cluster_undesired Undesired Pathways TCO Active TCO-Conjugate (trans-isomer) Product Stable Ligation Product (Dihydropyridazine) TCO->Product Bioorthogonal Ligation (Fast) Isomer Inactive Conjugate (cis-isomer) TCO->Isomer Isomerization (Degradation) Thiol_Adduct Thiol Adduct TCO->Thiol_Adduct Side Reaction Tetrazine Tetrazine Probe Tetrazine->Product Thiol Biological Thiols (e.g., Glutathione) Thiol->Thiol_Adduct

Caption: Desired bioorthogonal ligation vs. potential degradation pathways for TCO-conjugates.

Stability_Assay_Workflow A 1. Prepare TCO-Conjugate Solution (Known Concentration) B 2. Incubate in Biological Medium (e.g., Human Serum) at 37°C A->B C 3. Collect Aliquots at Multiple Time Points (t=0, 1h, 4h, 24h, etc.) B->C D 4. Quench & Precipitate Proteins (e.g., with cold Acetonitrile) C->D E 5. Centrifuge and Collect Supernatant D->E F 6. Analyze by LC-MS or HPLC (Quantify remaining TCO-conjugate) E->F G 7. Calculate Half-Life (t½) F->G

Caption: Experimental workflow for determining the stability of TCO-conjugates in biological media.

Experimental Protocols

Accurate assessment of conjugate stability is crucial for interpreting experimental results. The following is a generalized protocol for evaluating the stability of a TCO-conjugated small molecule or peptide in human serum.

Protocol: TCO-Conjugate Stability Assay in Human Serum

1. Materials and Reagents:

  • TCO-conjugated molecule of interest

  • Human serum (pooled, sterile-filtered)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade, ice-cold

  • Analytical standards of the TCO-conjugate and potential degradation products (e.g., cis-isomer)

  • Thermomixer or incubator set to 37°C

  • Microcentrifuge

  • HPLC or LC-MS system with a suitable C18 column

2. Procedure:

  • Preparation:

    • Prepare a stock solution of the TCO-conjugate in PBS or an appropriate solvent (e.g., DMSO).

    • Warm the human serum and PBS to 37°C.

  • Incubation:

    • In a microcentrifuge tube, spike the TCO-conjugate stock solution into the pre-warmed human serum to achieve a final concentration of 10-50 µM. Ensure the final concentration of the organic solvent (like DMSO) is low (<1%) to avoid protein precipitation.

    • Immediately collect the t=0 time point by transferring an aliquot (e.g., 50 µL) into a new tube containing 2-3 volumes of ice-cold ACN (e.g., 150 µL). This quenches the reaction and precipitates serum proteins.

    • Place the master incubation tube in a thermomixer set at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect subsequent aliquots at desired time points (e.g., 1, 4, 8, 24, and 48 hours), transferring each into separate tubes containing ice-cold ACN as done for the t=0 sample.

  • Sample Processing:

    • Vortex all quenched samples thoroughly.

    • Incubate the samples on ice for at least 20 minutes to ensure complete protein precipitation.

    • Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the TCO-conjugate, and transfer it to an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples via a validated LC-MS or HPLC method.

    • Create a standard curve using the analytical standard of the intact TCO-conjugate.

    • Quantify the peak area corresponding to the intact TCO-conjugate at each time point.

  • Data Interpretation:

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of remaining intact conjugate against time.

    • Calculate the half-life (t½), which is the time required for 50% of the conjugate to be eliminated or degraded.

This guide provides a foundational understanding of TCO-conjugate stability. Researchers should always perform stability assessments tailored to their specific conjugate and experimental conditions to ensure the reliability and reproducibility of their findings.

References

A Comparative Guide to Bioorthogonal Chemistries for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to selectively label proteins in their native environment is a cornerstone of modern chemical biology and drug development. Bioorthogonal chemistries, reactions that proceed within a living system without interfering with native biochemical processes, have emerged as powerful tools for achieving this specificity. This guide provides an objective comparison of the leading bioorthogonal reactions for protein labeling, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate chemistry for your research needs.

Quantitative Comparison of Reaction Kinetics

The efficiency of a bioorthogonal reaction is a critical factor in experimental design, particularly for applications in living systems where time and reagent concentrations are limited. The second-order rate constant (k₂) is a key metric for comparing the kinetics of these reactions. The table below summarizes the typical second-order rate constants for the bioorthogonal reactions discussed in this guide.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Staudinger Ligation Azide (B81097) + Phosphine (B1218219)~10⁻³ - 10⁻²[1][2]The first-generation bioorthogonal reaction. Traceless versions are available to avoid incorporating the phosphine oxide byproduct.[1][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., cyclooctyne)~10⁻³ - 1[4]Catalyst-free "click chemistry." The reaction rate is highly dependent on the structure and strain of the cyclooctyne (B158145) used.
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene (e.g., trans-cyclooctene)~1 - 10⁶[5][6]Exceptionally fast kinetics, making it ideal for in vivo applications and labeling low-abundance proteins.
Photoclick Chemistry Tetrazole + AlkeneVariable (light-dependent)Offers spatiotemporal control through the use of a light trigger (typically UV). The reaction is initiated by photo-irradiation.[7][8]

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms and general experimental workflows for each bioorthogonal labeling strategy.

Staudinger_Ligation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azide Protein-N₃ Aza_ylide Aza-ylide intermediate Azide->Aza_ylide + Phosphine Phosphine R₂P-R' Phosphine->Aza_ylide Amide_bond Protein-NH-C(=O)-R' Aza_ylide->Amide_bond + H₂O Nitrogen N₂ Aza_ylide->Nitrogen Phosphine_oxide R₂P=O Amide_bond->Phosphine_oxide

Staudinger Ligation Mechanism

SPAAC_Workflow cluster_incorporation Step 1: Azide Incorporation cluster_labeling Step 2: SPAAC Reaction cluster_analysis Step 3: Analysis Metabolic_labeling Metabolic Labeling (e.g., Azido-sugars, Azidohomoalanine) Protein Target Protein Metabolic_labeling->Protein Genetic_incorporation Genetic Incorporation (Unnatural Amino Acid with Azide) Genetic_incorporation->Protein Azide_Protein Protein with Azide Moiety Protein->Azide_Protein Labeled_Protein Labeled Protein Azide_Protein->Labeled_Protein Cyclooctyne_Probe Cyclooctyne-Probe (e.g., BCN, DBCO) Cyclooctyne_Probe->Labeled_Protein + Imaging Fluorescence Imaging Labeled_Protein->Imaging Proteomics Proteomic Analysis Labeled_Protein->Proteomics

SPAAC Experimental Workflow

IEDDA_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Tetrazine Protein-Tetrazine Cycloadduct [4+2] Cycloadduct Tetrazine->Cycloadduct Dienophile Dienophile-Probe (e.g., TCO, Norbornene) Dienophile->Cycloadduct + Labeled_Protein Labeled Protein Cycloadduct->Labeled_Protein - N₂ (retro-Diels-Alder) Nitrogen N₂ Cycloadduct->Nitrogen

IEDDA Reaction Mechanism

Photoclick_Workflow cluster_incorporation Step 1: Photoreactive Group Incorporation cluster_labeling Step 2: Photoclick Reaction cluster_analysis Step 3: Analysis Genetic_incorporation Genetic Incorporation of Unnatural Amino Acid (e.g., p-(2-tetrazole)phenylalanine) Protein Target Protein Genetic_incorporation->Protein Tetrazole_Protein Protein with Tetrazole Moiety Protein->Tetrazole_Protein Labeled_Protein Labeled Protein Tetrazole_Protein->Labeled_Protein Alkene_Probe Alkene-Probe Alkene_Probe->Labeled_Protein + UV_Light UV Light (e.g., 254 nm) UV_Light->Labeled_Protein Imaging Fluorescence Imaging Labeled_Protein->Imaging Proteomics Proteomic Analysis Labeled_Protein->Proteomics

Photoclick Chemistry Workflow

Detailed Experimental Protocols

Staudinger Ligation for Protein Labeling

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine.[1][9] Both non-traceless and traceless versions exist, with the latter being advantageous as it does not leave behind a phosphine oxide byproduct on the labeled protein.[1][3]

Traceless Staudinger Ligation Protocol:

This protocol describes the labeling of a protein containing a genetically incorporated azido-amino acid with a phosphinothioester-functionalized probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Phosphinothioester-probe conjugate.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS at a concentration of 1-5 mg/mL.

  • Phosphinothioester-Probe Solution: Dissolve the phosphinothioester-probe conjugate in a minimal amount of DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).

  • Ligation Reaction: Add a 10-20 fold molar excess of the phosphinothioester-probe stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction progress can be monitored by mass spectrometry.

  • Purification: Remove the excess, unreacted phosphinothioester-probe and byproducts using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Confirm the successful labeling and determine the degree of labeling by mass spectrometry (MALDI-TOF or ESI-MS).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a widely used catalyst-free click chemistry reaction that involves the cycloaddition of an azide and a strained cyclooctyne.[10] The choice of cyclooctyne (e.g., BCN, DBCO) can significantly impact the reaction kinetics.

Protocol for Labeling Cell Surface Proteins using SPAAC:

This protocol details the labeling of a cell surface protein containing a genetically incorporated azide-functionalized unnatural amino acid with a cyclooctyne-conjugated fluorescent dye.

Materials:

  • Mammalian cells expressing the azide-modified protein of interest.

  • Culture medium.

  • Phosphate-buffered saline (PBS).

  • Cyclooctyne-fluorophore conjugate (e.g., BCN-fluorophore).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Culture: Culture the cells expressing the azide-modified protein to the desired confluency.

  • Preparation of Labeling Solution: Prepare a stock solution of the cyclooctyne-fluorophore in DMSO. Dilute the stock solution in pre-warmed culture medium to the final desired concentration (e.g., 10 µM).

  • Cell Washing: Gently wash the cells twice with warm PBS to remove any residual media components.

  • Labeling Reaction: Add the cyclooctyne-fluorophore containing medium to the cells and incubate for 5-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove any unreacted cyclooctyne-fluorophore.

  • Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction, particularly the ligation between a tetrazine and a trans-cyclooctene (B1233481) (TCO), is one of the fastest bioorthogonal reactions currently available.[5][6] This makes it highly suitable for in vivo labeling and applications where low concentrations of reactants are required.

Protocol for Antibody Labeling via Tetrazine-TCO Ligation:

This protocol describes a two-step process for labeling an antibody with a fluorescent probe using tetrazine-TCO ligation.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • TCO-NHS ester.

  • Tetrazine-fluorophore conjugate.

  • Anhydrous DMSO.

  • Desalting column.

Procedure:

  • Antibody-TCO Conjugation:

    • Dissolve the antibody in an amine-free buffer at 1-10 mg/mL.

    • Prepare a fresh 10-20 mM stock solution of TCO-NHS ester in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the TCO-NHS ester to the antibody solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Remove excess TCO-NHS ester using a desalting column.

  • Tetrazine Ligation:

    • Add the tetrazine-fluorophore conjugate to the TCO-modified antibody solution in a 1:1 to 1:1.5 molar ratio of tetrazine to antibody.

    • Incubate for 30-60 minutes at room temperature.

    • The labeled antibody can be purified from excess tetrazine-fluorophore using a desalting column if necessary.

  • Characterization: Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the fluorophore and the protein.

Photoclick Chemistry for Protein Labeling

Photoclick chemistry utilizes light to trigger a bioorthogonal reaction, offering excellent spatiotemporal control. A common example involves the photoinduced cycloaddition of a tetrazole with an alkene.[7][8]

Protocol for Site-Specific Protein Labeling using Photoclick Chemistry:

This protocol outlines the labeling of a protein containing a genetically incorporated photoreactive unnatural amino acid, p-(2-tetrazole)phenylalanine (p-Tpa), with an alkene-functionalized probe.[7]

Materials:

  • Purified protein containing p-Tpa in a suitable buffer (e.g., PBS).

  • Alkene-probe conjugate (e.g., FITC-fumarate).

  • Handheld UV lamp (e.g., 254 nm).

  • SDS-PAGE analysis equipment.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the p-Tpa-containing protein (e.g., final concentration 27 µM) with the alkene-probe (e.g., final concentration 200 µM) in PBS buffer.

  • Photoirradiation: Expose the reaction mixture to UV light from a handheld lamp (254 nm) for approximately 5 minutes.

  • Incubation: Incubate the reaction mixture at room temperature for an additional 1.5 hours in the dark.

  • Analysis: Analyze the reaction mixture by SDS-PAGE. Successful labeling can be visualized by in-gel fluorescence imaging, which will show a fluorescent band corresponding to the molecular weight of the labeled protein. A control reaction without UV irradiation should be performed to confirm the light-dependent nature of the labeling.[7]

References

A Head-to-Head Comparison: TCO-PEG3-TCO vs. Homobifunctional NHS Esters for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to covalently link proteins, the choice of crosslinking chemistry is paramount to experimental success. This guide provides an objective comparison of two distinct approaches: the bioorthogonal TCO-PEG3-TCO linker and traditional homobifunctional N-hydroxysuccinimide (NHS) esters. We delve into their mechanisms, performance, and provide supporting data and protocols to inform your selection.

Chemical crosslinking is a powerful technique used to study protein-protein interactions, stabilize protein complexes for structural analysis, and create novel bioconjugates such as antibody-drug conjugates (ADCs).[1] The ideal crosslinker offers high reactivity, specificity, and stability under physiological conditions.[1] Here, we compare a modern bioorthogonal crosslinker, TCO-PEG3-TCO, which relies on "click chemistry," with the widely used, amine-reactive homobifunctional NHS esters.[1]

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between these two crosslinkers lies in their reaction chemistry and target specificity.[1]

TCO-PEG3-TCO: This crosslinker operates on the principle of bioorthogonal chemistry, specifically the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC).[1] The trans-cyclooctene (B1233481) (TCO) moieties at each end of the polyethylene (B3416737) glycol (PEG) spacer react with extreme specificity and speed with tetrazine-functionalized molecules. For TCO-PEG3-TCO to act as a crosslinker between two proteins, those proteins must first be functionalized with a tetrazine derivative. This reaction is exceptionally fast and highly selective, proceeding efficiently under mild, physiological conditions without the need for cytotoxic catalysts like copper.

Homobifunctional NHS Esters: These are one of the most common types of crosslinkers. They possess two NHS ester functional groups that react primarily with accessible α-amine groups at the N-termini of proteins and the ε-amine of lysine (B10760008) residues to form covalent amide bonds. This reaction is most efficient at a pH range of 7.2 to 8.5. However, a major competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.

Performance Comparison: Speed, Specificity, and Stability

The choice between TCO-PEG3-TCO and homobifunctional NHS esters depends on the specific requirements of the experiment, such as the need for specificity, reaction speed, and biocompatibility.

FeatureTCO-PEG3-TCO (with Tetrazine)Homobifunctional NHS Esters
Reaction Chemistry Inverse-electron-demand Diels-Alder (iEDDA) cycloadditionNucleophilic acyl substitution
Target Tetrazine-modified moleculesPrimary amines (Lysine, N-terminus)
Specificity High (Bioorthogonal)Moderate (Reacts with available primary amines)
**Reaction Speed (k₂) **Extremely fast (~800 - 30,000 M⁻¹s⁻¹)Variable, generally slower
Optimal pH Physiological (e.g., 7.4)7.2 - 8.5
Side Reactions TCO can isomerize to the less reactive cis-cyclooctene (CCO)Hydrolysis of NHS ester, potential reactions with Ser/Thr/Tyr
Catalyst Required NoNo
Workflow Two-step (Protein functionalization with tetrazine, then crosslinking)One-step (Direct addition to protein mixture)

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of any crosslinking chemistry. Below are representative protocols for protein-protein conjugation using both methods.

Protocol 1: Crosslinking with TCO-PEG3-TCO

This protocol assumes the proteins to be crosslinked have already been functionalized with a tetrazine moiety.

Materials:

  • Tetrazine-labeled Protein A and Protein B in a suitable buffer (e.g., PBS pH 7.4)

  • TCO-PEG3-TCO dissolved in a compatible solvent (e.g., DMSO) to create a stock solution

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Prepare solutions of the tetrazine-labeled proteins, typically at a concentration of 1-5 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of the tetrazine-labeled proteins.

  • Crosslinker Addition: Add the TCO-PEG3-TCO stock solution to the protein mixture. A 1.1 to 5-fold molar excess of TCO to tetrazine is a good starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching (Optional): The reaction is typically highly specific, but if needed, any unreacted TCO can be quenched by adding a small molecule tetrazine.

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE or mass spectrometry to observe the formation of higher molecular weight species.

Protocol 2: Crosslinking with a Homobifunctional NHS Ester

This protocol uses a traditional amine-reactive crosslinker like BS³ (bis(sulfosuccinimidyl) suberate).

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • Homobifunctional NHS ester crosslinker (e.g., BS³)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Prepare a solution containing both Protein A and Protein B in an amine-free buffer at the desired concentrations.

  • Crosslinker Preparation: Prepare the NHS ester crosslinker solution in a non-amine-containing buffer immediately before use.

  • Crosslinking Reaction: Add the NHS ester crosslinker to the protein mixture. A typical starting point is a 25- to 50-fold molar excess of the crosslinker over the total protein concentration.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight crosslinked species.

Visualizing the Chemistries and Workflows

To visually represent the concepts discussed, the following diagrams have been generated.

cluster_TCO TCO-PEG3-TCO Reaction cluster_NHS NHS Ester Reaction ProteinA_Tz Protein A-Tetrazine Crosslinked_Product_TCO Crosslinked Protein A-B ProteinA_Tz->Crosslinked_Product_TCO + ProteinB_Tz Protein B-Tetrazine ProteinB_Tz->Crosslinked_Product_TCO TCO_PEG3_TCO TCO-PEG3-TCO TCO_PEG3_TCO->Crosslinked_Product_TCO ProteinA_NH2 Protein A-NH2 Crosslinked_Product_NHS Crosslinked Protein A-B ProteinA_NH2->Crosslinked_Product_NHS + ProteinB_NH2 Protein B-NH2 ProteinB_NH2->Crosslinked_Product_NHS NHS_Ester Homobifunctional NHS Ester NHS_Ester->Crosslinked_Product_NHS

Caption: Reaction mechanisms for TCO-PEG3-TCO and NHS ester crosslinking.

cluster_TCO_Workflow TCO-PEG3-TCO Workflow cluster_NHS_Workflow NHS Ester Workflow TCO_Start Start: 2 Proteins TCO_Step1 Functionalize Proteins with Tetrazine TCO_Start->TCO_Step1 TCO_Step2 Mix Functionalized Proteins TCO_Step1->TCO_Step2 TCO_Step3 Add TCO-PEG3-TCO TCO_Step2->TCO_Step3 TCO_Step4 Incubate TCO_Step3->TCO_Step4 TCO_End Analyze Crosslinked Product TCO_Step4->TCO_End NHS_Start Start: 2 Proteins NHS_Step1 Mix Proteins NHS_Start->NHS_Step1 NHS_Step2 Add NHS Ester NHS_Step1->NHS_Step2 NHS_Step3 Incubate NHS_Step2->NHS_Step3 NHS_Step4 Quench Reaction NHS_Step3->NHS_Step4 NHS_End Analyze Crosslinked Product NHS_Step4->NHS_End cluster_advantages Advantages cluster_disadvantages Disadvantages TCO TCO-PEG3-TCO TCO_adv High Specificity (Bioorthogonal) Extremely Fast Kinetics Stable Linkage TCO->TCO_adv TCO_disadv Requires Pre-functionalization of Proteins Potential for TCO Isomerization TCO->TCO_disadv NHS Homobifunctional NHS Esters NHS_adv Simple One-Step Protocol Targets Naturally Occurring Amines Widely Used and Documented NHS->NHS_adv NHS_disadv Lower Specificity (Risk of Self-Conjugation) Competing Hydrolysis Reaction Potential for Side Reactions NHS->NHS_disadv

References

Safety Operating Guide

Proper Disposal of TCO-PEG6-NHS Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of TCO-PEG6-NHS ester, ensuring the deactivation of its reactive moieties. This protocol is designed for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and adhere to institutional and regulatory standards.

The proper disposal of this compound is critical due to its two reactive functional groups: the N-hydroxysuccinimide (NHS) ester and the trans-cyclooctene (B1233481) (TCO) group. Both moieties must be chemically inactivated, or "quenched," before the compound can be discarded. This guide provides a step-by-step protocol for the complete deactivation and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol is divided into two main stages: the quenching of the reactive NHS ester and the inactivation of the TCO group.

Part 1: Quenching the NHS Ester Moiety

The NHS ester is susceptible to hydrolysis, which can be accelerated to ensure its complete deactivation.

Experimental Protocol: NHS Ester Quenching

  • For Solutions in Organic Solvents (e.g., DMSO, DMF):

    • If the this compound is in an anhydrous organic solvent, dilute it with a 10-fold excess of an aqueous buffer.

  • pH Adjustment:

    • Adjust the pH of the aqueous solution to a range of 7.0 to 8.5 using a suitable buffer, such as sodium bicarbonate or a phosphate (B84403) buffer. This pH range facilitates the hydrolysis of the NHS ester.

  • Primary Amine Quenching (Recommended for rapid deactivation):

    • Add a quenching solution containing a primary amine. Common and effective quenching agents include Tris (tris(hydroxymethyl)aminomethane) or glycine.

    • Incubate the mixture at room temperature for at least 30 minutes to ensure complete reaction.

Part 2: Inactivation of the TCO Group

The strained double bond of the trans-cyclooctene is reactive and should be neutralized. This can be achieved through oxidation, which breaks the double bond.

Experimental Protocol: TCO Group Inactivation

  • Oxidation with Potassium Permanganate (B83412):

    • To the solution from Part 1, slowly add a solution of potassium permanganate (KMnO₄) dropwise while stirring. A typical concentration for the KMnO₄ solution is 0.1 M.

    • Continue adding the potassium permanganate solution until a faint, persistent pink or purple color is observed, indicating that all the TCO has been oxidized. The disappearance of the purple color signifies that the permanganate is being consumed by the TCO.

    • Stir the reaction mixture for an additional 30 minutes to ensure the reaction is complete.

  • Quenching Excess Permanganate:

    • If a strong purple color persists, quench the excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite (NaHSO₃) or ascorbic acid, until the solution becomes colorless or brown (due to the formation of manganese dioxide, MnO₂).

Final Disposal

Once both the NHS ester and the TCO group have been inactivated, the resulting solution can be disposed of as chemical waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. The final solution will contain the hydrolyzed PEG linker and inorganic salts.

ParameterRecommended ValuePurpose
NHS Ester Quenching
pH for Hydrolysis7.0 - 8.5Optimizes the rate of NHS ester hydrolysis.
Quenching AgentTris or GlycineProvides a primary amine to rapidly react with and inactivate the NHS ester.
Quenching Time≥ 30 minutesEnsures complete deactivation of the NHS ester.
TCO Inactivation
Oxidizing AgentPotassium Permanganate (KMnO₄)Breaks the double bond of the TCO group.
Indicator of CompletionPersistent pink/purple colorSignifies that all of the TCO has been oxidized.
Excess Oxidant QuencherSodium Bisulfite or Ascorbic AcidNeutralizes any remaining potassium permanganate.

Disposal Workflow Diagram

TCO_PEG6_NHS_Ester_Disposal cluster_start Start: this compound Waste cluster_quench_nhs Step 1: Quench NHS Ester cluster_inactivate_tco Step 2: Inactivate TCO cluster_quench_oxidant Step 3: Quench Excess Oxidant cluster_dispose Step 4: Final Disposal start This compound (in solution or solid) quench_nhs Adjust pH to 7.0-8.5 Add Tris or Glycine Incubate for 30 min start->quench_nhs Hydrolyze NHS ester inactivate_tco Add KMnO4 solution dropwise until persistent pink color quench_nhs->inactivate_tco Oxidize TCO quench_oxidant Add Sodium Bisulfite (if necessary) inactivate_tco->quench_oxidant Neutralize excess KMnO4 dispose Dispose as chemical waste per institutional guidelines quench_oxidant->dispose Final disposal

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。